2-Ethylacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOVAGUQXNXKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186757 | |
| Record name | Acetanilide, 2'-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33098-65-6 | |
| Record name | N-(2-Ethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Ethylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2'-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-ETHYLACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ETHYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9831L636QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Data of N-(2-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-ethylphenyl)acetamide is an organic compound with the chemical formula C₁₀H₁₃NO. As a derivative of acetamide and 2-ethylaniline, it holds significance in medicinal chemistry and drug development due to the prevalence of the acetamide functional group in numerous pharmaceuticals. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control in synthetic processes. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-(2-ethylphenyl)acetamide, offering insights into the structural elucidation and analytical methodologies for this compound.
Molecular Structure and Key Features
The molecular structure of N-(2-ethylphenyl)acetamide consists of an acetamide group bonded to the nitrogen atom of a 2-ethylaniline moiety. This ortho-substitution pattern of the ethyl group on the phenyl ring significantly influences the spectral properties of the molecule due to steric and electronic effects.
Caption: Molecular structure of N-(2-ethylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for N-(2-ethylphenyl)acetamide, the following are predicted spectral data based on established principles and comparison with structurally similar compounds.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of N-(2-ethylphenyl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the acetyl methyl protons, and the amide proton.
Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-ethylphenyl)acetamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.2 - 7.8 | m | 4H |
| -NH- | 7.5 - 8.5 | br s | 1H |
| -CH₂- (Ethyl) | 2.6 - 2.8 | q | 2H |
| -CH₃ (Acetyl) | 2.1 - 2.3 | s | 3H |
| -CH₃ (Ethyl) | 1.2 - 1.4 | t | 3H |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation and Rationale:
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (7.2-7.8 ppm). The ortho-substitution pattern breaks the symmetry, leading to distinct chemical shifts and coupling patterns for each proton.
-
Amide Proton (-NH-): The amide proton is expected to be a broad singlet in the downfield region (7.5-8.5 ppm). Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
-
Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons will be a triplet, coupled to the methylene protons.
-
Acetyl Methyl Protons (-CH₃): The three protons of the acetyl methyl group will be a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-ethylphenyl)acetamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 168 - 172 |
| Ar-C (quaternary, C-NH) | 136 - 140 |
| Ar-C (quaternary, C-CH₂CH₃) | 134 - 138 |
| Ar-CH | 124 - 130 |
| -CH₂- (Ethyl) | 24 - 28 |
| -CH₃ (Acetyl) | 23 - 27 |
| -CH₃ (Ethyl) | 13 - 17 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation and Rationale:
-
Amide Carbonyl (C=O): The carbonyl carbon of the amide group is the most deshielded carbon and will appear at the lowest field (168-172 ppm).
-
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The two quaternary carbons (bonded to the nitrogen and the ethyl group) will be downfield compared to the protonated aromatic carbons.
-
Aliphatic Carbons: The carbons of the ethyl group and the acetyl methyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-ethylphenyl)acetamide will be characterized by the absorption bands of the N-H bond, the C=O bond of the amide, and the aromatic C-H and C=C bonds.
Table 3: Key IR Absorption Bands for N-(2-ethylphenyl)acetamide
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250 - 3350 | Strong, sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong, sharp |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Interpretation and Rationale:
-
N-H Stretch: A prominent sharp peak in the region of 3250-3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I band): A very strong and sharp absorption band between 1640 and 1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in an amide.
-
N-H Bend (Amide II band): This band, appearing around 1510-1570 cm⁻¹, arises from the in-plane bending of the N-H bond and is a key feature of secondary amides.
-
Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the ethyl and acetyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of N-(2-ethylphenyl)acetamide is expected to show a molecular ion peak ([M]⁺) at m/z 163. Key fragmentation pathways would involve the cleavage of the amide bond and the loss of the ethyl group. A significant fragment observed in the mass spectrum of a larger molecule containing the N-(2-ethylphenyl)acetamide moiety supports the following fragmentation.[1]
Caption: Predicted major fragmentation pathways for N-(2-ethylphenyl)acetamide in EI-MS.
Interpretation of Key Fragments:
-
m/z 163 ([M]⁺˙): The molecular ion peak.
-
m/z 148 ([M - CH₃]⁺): Loss of a methyl radical from the acetyl group.
-
m/z 134 ([M - C₂H₅]⁺): Loss of an ethyl radical from the phenyl ring.
-
m/z 120 ([C₈H₁₀N]⁺): Alpha-cleavage with loss of ketene (CH₂=C=O) from the molecular ion, a common fragmentation for acetamides.
-
m/z 91 ([C₇H₇]⁺): The tropylium ion, a very stable fragment often observed for compounds containing a benzyl group, which can be formed after rearrangement.
Experimental Protocols
Synthesis of N-(2-ethylphenyl)acetamide
A standard and reliable method for the synthesis of N-(2-ethylphenyl)acetamide is the acylation of 2-ethylaniline with acetyl chloride or acetic anhydride.
Caption: General workflow for the synthesis of N-(2-ethylphenyl)acetamide.
Step-by-Step Methodology:
-
Dissolve 2-ethylaniline (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base , such as pyridine (1.1 eq) or triethylamine (1.1 eq), to the solution to act as a scavenger for the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for N-(2-ethylphenyl)acetamide. The predicted ¹H NMR, ¹³C NMR, and IR spectra, along with the plausible mass spectral fragmentation pattern, serve as a valuable reference for the identification and characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectral data for the synthesized compound.
References
-
PubChem. N-(4-ethylphenyl)acetamide. [Link]
-
NIST Chemistry WebBook. Acetamide, N-(2-phenylethyl)-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Rehman, A., et al. (2018). Mass fragmentation pattern of N-(2-ethylphenyl)-2-[(5- [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl -1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (9h). ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
Sources
A Comprehensive Technical Guide to the Physical Properties of 2-Ethylacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylacetanilide, systematically known as N-(2-ethylphenyl)acetamide, is an aromatic amide of significant interest in synthetic organic chemistry and pharmaceutical development. As a derivative of acetanilide, its physicochemical properties are crucial for predicting its behavior in various chemical and biological systems. This guide provides an in-depth exploration of the key physical properties of this compound, namely its melting and boiling points, and offers detailed, field-proven methodologies for their experimental determination. Understanding these fundamental characteristics is paramount for its application in medicinal chemistry, materials science, and as a starting material or intermediate in the synthesis of more complex molecules. This document is intended to serve as a practical resource for researchers, providing both established data and the scientific rationale behind the experimental protocols for its verification.
Chemical Identity and Structure
-
Systematic Name: N-(2-ethylphenyl)acetamide
-
Common Synonyms: this compound, o-Ethylacetanilide
-
CAS Number: 33098-65-6[1]
-
Molecular Formula: C₁₀H₁₃NO[1]
-
Molecular Weight: 163.22 g/mol [1]
-
Chemical Structure:
The structure consists of an acetamide group attached to the nitrogen of a 2-ethylaniline moiety. The presence of the ethyl group at the ortho position of the phenyl ring influences its physical properties compared to the parent compound, acetanilide.
Core Physical Properties
The melting and boiling points are critical physical constants that provide insights into the purity of a compound and the nature of its intermolecular forces. For this compound, these properties are summarized below.
| Physical Property | Value | Data Type | Source |
| Melting Point | 112-114 °C | Experimental | CookeChem[2] |
| Boiling Point | 320.2 ± 21.0 °C | Predicted | CookeChem[2] |
It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be treated as an estimation until experimentally verified. The relatively high melting point for a substituted acetanilide suggests strong intermolecular forces, likely hydrogen bonding and van der Waals interactions, in the solid state.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is fundamental for the characterization of a synthesized compound. The following sections provide detailed, step-by-step protocols for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is a good indicator of purity.
A small, finely ground sample of the crystalline solid is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Impurities tend to depress and broaden the melting point range.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Finely crush the sample into a powder using a spatula.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.
-
-
Measurement using a Melting Point Apparatus:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to approach the expected melting point (around 100-105 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first signs of melting are observed (T₁).
-
Continue heating slowly and record the temperature at which the last crystal melts (T₂).
-
The melting point range is reported as T₁ - T₂.
-
-
Self-Validation:
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
If a wide melting range is observed, it may indicate the presence of impurities, and recrystallization of the sample may be necessary.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
For small quantities of liquid, the boiling point can be determined by observing the temperature at which a liquid, when heated, produces a steady stream of vapor bubbles from an inverted capillary tube, and the liquid re-enters the capillary upon cooling.
-
Sample Preparation:
-
If this compound is in a solid state, it must first be melted. Given its high predicted boiling point, this method is more suitable for liquids. For high-melting solids, a distillation-based method under reduced pressure might be more appropriate to avoid decomposition. Assuming a liquid sample or a melted sample that is stable at its boiling point:
-
Pour approximately 0.5 mL of the liquid this compound into a small test tube (ignition tube).
-
-
Apparatus Setup:
-
Take a capillary tube sealed at one end. Invert it and place the open end down into the liquid in the test tube.
-
Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Clamp the thermometer so that the test tube and the thermometer bulb are immersed in the heat-transfer fluid (e.g., mineral oil or silicone oil) in a Thiele tube. The liquid level in the test tube should be below the oil level.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the Thiele tube ensures uniform heating of the oil via convection.
-
As the temperature rises, air will be expelled from the inverted capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube.
-
Record this temperature.
-
-
Causality and Trustworthiness:
-
The entry of the liquid into the capillary signifies that the vapor pressure of the sample has just become equal to the external pressure, which is the definition of the boiling point.
-
A slow cooling rate is crucial for an accurate reading.
-
It is important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the determination of the physical properties of this compound.
Caption: Workflow for the physical characterization of this compound.
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical step in its chemical characterization. This guide has provided both the established physical property data and detailed, reliable protocols for their experimental verification. By following these methodologies, researchers and drug development professionals can ensure the identity and purity of their samples, which is a foundational requirement for any subsequent application in research and development. The provided protocols are designed to be self-validating, promoting a high degree of scientific integrity in the characterization of this important chemical compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36332, O-Ethylacetanilide. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N-(2-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep understanding of a chemical entity, from its fundamental properties to its synthesis and potential applications, is paramount for successful research and development. This guide is crafted to provide a comprehensive technical overview of N-(2-ethylphenyl)acetamide, a compound of interest in various scientific domains. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior and analytical characteristics, empowering you to leverage this molecule to its full potential in your work.
Chemical Identity and Nomenclature
The cornerstone of any chemical investigation is a precise understanding of the molecule's identity. N-(2-ethylphenyl)acetamide is systematically named following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: N-(2-ethylphenyl)acetamide[1]
This name unequivocally describes an acetamide group (-NHCOCH₃) where the nitrogen atom is bonded to a phenyl group substituted with an ethyl group (-CH₂CH₃) at the ortho (position 2) position.
Synonyms:
In scientific literature and commercial catalogs, N-(2-ethylphenyl)acetamide may be referred to by several synonyms. Recognizing these is crucial for exhaustive literature searches. Common synonyms include:
Chemical Identifiers:
For unambiguous identification in databases and regulatory documents, the following identifiers are essential:
| Identifier | Value | Source |
| CAS Number | 33098-65-6 | [1] |
| PubChem CID | 36332 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| InChIKey | ZXOVAGUQXNXKHF-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Physical State: Solid (at standard temperature and pressure).
Solubility: Based on the behavior of similar acetanilide derivatives, N-(2-ethylphenyl)acetamide is expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform.[1] The presence of the nonpolar ethyl group and the phenyl ring contributes to its lipophilicity.
Synthesis of N-(2-ethylphenyl)acetamide
The most direct and common method for the synthesis of N-(2-ethylphenyl)acetamide is the acylation of 2-ethylaniline with an acetylating agent. Acetic anhydride is a widely used and effective reagent for this transformation.
Reaction Principle
The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-ethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond.
Caption: General scheme for the synthesis of N-(2-ethylphenyl)acetamide.
Experimental Protocol
This protocol is adapted from standard procedures for the acetylation of anilines.
Materials:
-
2-Ethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Sodium Acetate (optional, as a base to neutralize the acid byproduct)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-ethylaniline in a suitable solvent, such as glacial acetic acid or an aqueous acidic solution.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
After the addition is complete, continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Pour the reaction mixture into cold water to precipitate the crude N-(2-ethylphenyl)acetamide.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and byproducts.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure N-(2-ethylphenyl)acetamide.
Self-Validation: The purity of the synthesized compound should be assessed by thin-layer chromatography (TLC) and its identity confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with reference values.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of N-(2-ethylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl group.
-
A singlet in the downfield region for the acetyl methyl protons.
-
A singlet for the amide proton (N-H), the chemical shift of which can be concentration and solvent-dependent.
-
A complex multiplet pattern in the aromatic region corresponding to the four protons on the disubstituted benzene ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:
-
Two signals in the aliphatic region for the ethyl group carbons.
-
A signal for the acetyl methyl carbon.
-
A downfield signal for the carbonyl carbon of the amide group.
-
Six signals in the aromatic region for the carbons of the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands include:
-
A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the amide group.
-
An N-H stretching band in the region of 3200-3400 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C stretching bands for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163, corresponding to the molecular weight of N-(2-ethylphenyl)acetamide.
Caption: A typical workflow for the analytical characterization of N-(2-ethylphenyl)acetamide.
Potential Applications and Biological Relevance
While extensive research on the specific biological activities of N-(2-ethylphenyl)acetamide is not widely published, its structural motifs are present in a variety of biologically active molecules. This suggests potential avenues for its application in drug discovery and development.
Metabolite of 2-Ethylaniline: N-(2-ethylphenyl)acetamide is a known human metabolite of 2-ethylaniline.[2] This metabolic pathway is significant in the context of toxicology and pharmacology, as the acetylation of xenobiotics is a common detoxification process.
Scaffold for Drug Design: The acetanilide scaffold is a common feature in many pharmaceutical agents. For instance, derivatives of N-phenylacetamide have been investigated for their potential as Factor VIIa inhibitors, which are of interest for their anticoagulant properties. While this research did not specifically include the 2-ethyl substitution, it highlights the potential of this class of compounds.
Anti-inflammatory and Analgesic Potential: The structurally related compound N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and anti-arthritic properties in preclinical studies. This raises the possibility that N-(2-ethylphenyl)acetamide and its derivatives could be explored for similar activities.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-ethylphenyl)acetamide is classified with the following hazard statement:
-
H319: Causes serious eye irritation. [1]
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Researchers and laboratory personnel should always consult the full Safety Data Sheet (SDS) for N-(2-ethylphenyl)acetamide before handling and adhere to all recommended safety protocols and personal protective equipment (PPE) guidelines.
Conclusion
N-(2-ethylphenyl)acetamide is a well-defined chemical entity with established nomenclature and a straightforward synthetic route. While its specific biological activities and applications are not yet extensively documented, its structural relationship to known bioactive molecules and its role as a metabolite suggest that it is a compound worthy of further investigation. This guide provides a solid foundation of its chemical and physical properties, synthesis, and analytical characterization to support future research and development endeavors.
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A Theoretical and Computational Guide to the Molecular Structure of 2-Ethylacetanilide
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure of 2-Ethylacetanilide. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the application of computational chemistry methods to elucidate the geometric, electronic, and vibrational properties of this N-phenylacetamide derivative. By leveraging established quantum chemical techniques, this guide offers a robust, self-validating protocol for in-silico analysis, from initial molecular modeling to the interpretation of complex datasets. The methodologies described herein are grounded in Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, providing a detailed roadmap for predicting molecular conformations, understanding electronic behavior, and interpreting spectroscopic data. This guide emphasizes the causality behind computational choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Molecular Structure in Acetanilide Derivatives
Acetanilide and its derivatives are a class of organic compounds with significant applications in the pharmaceutical and chemical industries.[1] The parent compound, acetanilide, was one of the earliest synthetic analgesics and antipyretics.[1] Although its clinical use has been largely superseded by less toxic derivatives like paracetamol, the acetanilide scaffold remains a key structural motif in medicinal chemistry.[1] The biological activity and physicochemical properties of these compounds are intrinsically linked to their three-dimensional molecular structure.
This compound, an N-acetylated derivative of 2-ethylaniline, presents an interesting case for theoretical study. The introduction of an ethyl group at the ortho position of the phenyl ring can induce significant steric and electronic effects, influencing the planarity of the amide linkage, the rotational barriers of the phenyl and acetyl groups, and the overall molecular conformation. These structural nuances can, in turn, affect the molecule's reactivity, intermolecular interactions, and ultimately, its efficacy and safety in potential applications.
Theoretical and computational studies provide a powerful, non-invasive means to explore these molecular intricacies.[2] By employing quantum chemical calculations, we can predict and analyze a wide range of molecular properties with a high degree of accuracy. This in-silico approach allows for the rapid screening of molecular conformations, the prediction of spectroscopic signatures, and the elucidation of electronic characteristics that are often difficult or impossible to measure experimentally. This guide will provide a detailed protocol for conducting such a theoretical study on this compound, drawing upon established methodologies for similar acetanilide compounds.[2][3]
Theoretical Foundations and Computational Methodologies
The cornerstone of modern computational chemistry lies in the principles of quantum mechanics. To investigate the molecular structure of this compound, we will primarily focus on two widely used ab initio and density functional theory methods.
Hartree-Fock (HF) Theory: An Ab Initio Approach
Hartree-Fock theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for understanding the electronic structure of a molecule. While it does not fully account for electron correlation, it is computationally less expensive than more advanced methods and can provide reliable geometric parameters for many organic molecules.
Density Functional Theory (DFT): A Powerful Alternative
Density Functional Theory has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[4][5] DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical in DFT. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide excellent results for both structural and energetic properties.[3]
Basis Sets: The Building Blocks of Molecular Orbitals
The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and 6-31+G(d,p), are commonly used for organic molecules.[3] The inclusion of polarization functions (d) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.
A Step-by-Step Computational Workflow for this compound
The following protocol outlines a comprehensive computational study of this compound. This workflow is designed to be a self-validating system, where the results from each step inform and validate the subsequent analyses.
Step 1: Initial Molecular Structure Generation
The first step is to generate an initial 3D structure of this compound. This can be done using any molecular modeling software. The IUPAC name for this compound is N-(2-ethylphenyl)acetamide.[6]
Step 2: Geometry Optimization
The initial structure is a mere guess of the molecular geometry. To find the most stable conformation, a geometry optimization must be performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms.
-
Protocol:
-
Import the initial structure into a computational chemistry software package (e.g., Gaussian, Spartan).
-
Select a theoretical method and basis set (e.g., B3LYP/6-31G(d)).
-
Perform a full geometry optimization without any constraints.
-
The optimization is considered complete when the forces on the atoms and the change in energy between successive steps are below a predefined threshold.
-
Step 3: Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency calculation should be performed at the same level of theory. This serves two crucial purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule. These frequencies are often scaled by an empirical factor to better match experimental data.[3]
-
Protocol:
-
Use the optimized geometry from Step 2.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Analyze the output to ensure there are no imaginary frequencies.
-
Visualize the vibrational modes to aid in the assignment of the predicted IR peaks.
-
Step 4: Analysis of Molecular Properties
With the validated optimized structure, a wealth of molecular properties can be calculated and analyzed.
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be extracted from the optimized structure. These can be compared with experimental data for similar molecules, such as acetanilide, to validate the computational model.[3]
-
Electronic Properties:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule.[3]
-
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge distribution on each atom in the molecule.
-
The following diagram illustrates the computational workflow:
Caption: A schematic of the computational workflow for the theoretical study of this compound.
Predicted Molecular Structure and Properties of this compound
While a full computational study is beyond the scope of this guide, we can predict the expected outcomes based on studies of similar molecules.
Geometric Parameters
The optimized geometry of this compound is expected to exhibit some key features. The planarity of the amide linkage (-NH-C=O) is a critical parameter. Steric hindrance from the ortho-ethyl group will likely cause a significant twist between the phenyl ring and the amide plane. This can be quantified by the C-N-C-C dihedral angle.
Table 1: Predicted Geometric Parameters for this compound (based on acetanilide studies)
| Parameter | Predicted Value (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | |
| C=O | ~1.23 |
| C-N (amide) | ~1.36 |
| N-C (phenyl) | ~1.42 |
| Bond Angles (°) | |
| O=C-N | ~123 |
| C-N-C | ~125 |
| Dihedral Angle (°) | |
| C(phenyl)-C(phenyl)-N-C(carbonyl) | 30 - 50 |
Note: These are estimated values based on computational studies of acetanilide and related molecules.[3] A dedicated study on this compound is required for precise values.
Electronic Properties
The electronic properties of this compound will be influenced by the interplay between the electron-donating ethyl group and the electron-withdrawing acetyl group.
-
HOMO and LUMO: The HOMO is likely to be localized on the phenyl ring and the nitrogen atom, while the LUMO is expected to be centered on the carbonyl group and the phenyl ring. The HOMO-LUMO gap will provide insights into the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map will likely show a region of negative potential (red/yellow) around the carbonyl oxygen atom, indicating its nucleophilic character. The amide hydrogen and the aromatic protons will exhibit positive potential (blue), highlighting their electrophilic nature.[3]
The following diagram represents the general structure of this compound with key atomic labels.
Caption: Labeled molecular structure of this compound.
Conclusion and Future Directions
This technical guide has presented a detailed, step-by-step protocol for the theoretical investigation of the molecular structure of this compound. By following the outlined computational workflow, researchers can gain valuable insights into the geometric, electronic, and vibrational properties of this molecule. The choice of theoretical methods, such as DFT with the B3LYP functional and a suitable basis set, provides a reliable framework for obtaining accurate and predictive results.
The true power of these theoretical studies lies in their synergy with experimental work. The predicted IR spectra can aid in the interpretation of experimental spectroscopic data. The calculated geometric parameters can be compared with X-ray crystallography data, if available, to validate the computational model. Furthermore, the understanding of the molecule's electronic properties can guide the design of new derivatives with tailored functionalities.
Future studies could expand upon this work by:
-
Investigating the effects of different substituents on the phenyl ring.
-
Exploring the potential energy surface to identify different conformers and transition states.
-
Simulating the molecule's behavior in different solvent environments using implicit or explicit solvent models.
-
Performing molecular dynamics simulations to study the dynamic behavior of the molecule over time.
By combining theoretical and experimental approaches, a comprehensive understanding of the structure-property relationships in this compound and related compounds can be achieved, paving the way for their application in various scientific and industrial domains.
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Quantum Chemical Blueprint for 2-Ethylacetanilide: A Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to the study of 2-Ethylacetanilide, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations to elucidate the structural, spectroscopic, and electronic properties of this anilide derivative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular properties and to guide experimental research. We present a self-validating protocol, from molecular model construction to the comparison of calculated data with experimental results, underscoring the predictive power of modern computational techniques.
Introduction: The Significance of this compound and the Role of Quantum Chemistry
Aniline and its derivatives are fundamental scaffolds in the development of a wide range of industrial and pharmaceutical compounds.[1] Their versatile chemical nature allows for the synthesis of molecules with diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[2] this compound, with the chemical formula C10H13NO, is a member of this important class of molecules.[3] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new, more effective therapeutic agents.
While experimental techniques provide invaluable data, quantum chemical calculations have emerged as a powerful complementary tool in drug discovery and development.[4][5][6] These in silico methods allow for the prediction of a wide range of molecular properties, from optimized geometries and vibrational frequencies to electronic characteristics that govern molecular interactions.[7] By employing methods like Density Functional Theory (DFT), researchers can gain insights into aspects of molecular behavior that are often difficult or impossible to probe experimentally. This computational pre-assessment can significantly reduce the time and cost associated with drug discovery by prioritizing promising candidates for synthesis and biological testing.
This guide will provide a detailed workflow for performing quantum chemical calculations on this compound, focusing on practical implementation and the interpretation of results in the context of drug development.
Theoretical Framework: Selecting the Right Computational Tools
The accuracy of quantum chemical calculations is critically dependent on the chosen theoretical method and basis set. For molecules of the size and complexity of this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.
2.1. Density Functional Theory (DFT): A Pragmatic Choice
DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This is a more computationally tractable approach compared to traditional wave-function-based methods, especially for larger systems. Hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, have been shown to provide reliable results for the geometries and electronic properties of organic molecules.[8]
For our study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established and robust choice. It has a proven track record for providing accurate geometries and vibrational frequencies for a wide range of organic compounds.[9]
2.2. Basis Sets: The Language of Molecular Orbitals
The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set influences the accuracy and computational cost of the calculation. Pople-style basis sets are widely used in computational chemistry. For this compound, the 6-311++G(d,p) basis set is recommended. This basis set provides a good description of the electronic structure, including polarization functions (d,p) to account for the non-spherical nature of electron density in bonds and diffuse functions (++) to accurately model lone pairs and anions.
Experimental Protocols: A Step-by-Step Computational Workflow
This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in the field.[3][10]
3.1. Step 1: Molecular Model Construction
The starting point for any quantum chemical calculation is the creation of a three-dimensional model of the molecule.
-
Action: Using a molecular modeling software such as GaussView, build the structure of this compound (N-(2-ethylphenyl)acetamide). The IUPAC name and SMILES string (CCC1=CC=CC=C1NC(=O)C) can be used to generate the initial structure.[3]
-
Causality: An accurate initial geometry is crucial as it serves as the starting point for the geometry optimization process. A poor starting structure can lead to the optimization converging to a local minimum rather than the true global minimum energy conformation.
3.2. Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.[1]
-
Action: Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Gaussian Keywords: #p B3LYP/6-311++G(d,p) Opt
-
Causality: This step is essential to obtain a realistic and stable structure of the molecule. The optimized geometry is the basis for all subsequent property calculations.
3.3. Step 3: Vibrational Frequency Analysis
Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized structure is a true minimum on the potential energy surface and allows for the simulation of the infrared (IR) spectrum.[11]
-
Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Gaussian Keywords: #p B3LYP/6-311++G(d,p) Freq
-
Causality: The absence of imaginary frequencies in the output confirms that the optimized structure is a stable minimum. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can then be compared with experimental data for validation.[10]
3.4. Step 4: NMR Chemical Shift Prediction
Quantum chemistry can predict the nuclear magnetic resonance (NMR) chemical shifts, providing another avenue for validating the computational model against experimental data.
-
Action: Perform an NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.
-
Gaussian Keywords: #p B3LYP/6-311++G(d,p) NMR
-
Causality: The GIAO method is a reliable approach for calculating NMR shielding constants.[12] These calculated values can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), allowing for a direct comparison with the experimental ¹H NMR spectrum.[13]
3.5. Step 5: Electronic Properties Analysis
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions.
-
Action: From the output of the geometry optimization, analyze the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
-
Causality:
-
HOMO and LUMO: The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are key indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.[14]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, such as those between a drug and its biological target.[15]
-
Data Presentation and Visualization
4.1. Tabulated Data
| Property | Calculated Value | Experimental Value | Reference |
| Optimized Bond Lengths (Å) | |||
| C=O | Value | ~1.23 | [10] |
| C-N (amide) | Value | ~1.36 | [10] |
| Key Vibrational Frequencies (cm⁻¹) | |||
| C=O stretch | Value | ~1660-1680 | [16] |
| N-H bend | Value | ~1510-1550 | [16] |
| ¹H NMR Chemical Shifts (ppm) | |||
| N-H proton | Value | Value | [3] |
| Aromatic protons | Value | Value | [3] |
| Ethyl group protons | Value | Value | [3] |
| Electronic Properties (eV) | |||
| HOMO Energy | Value | N/A | |
| LUMO Energy | Value | N/A | |
| HOMO-LUMO Gap | Value | N/A |
(Note: "Value" should be replaced with the actual calculated and experimental data upon completion of the calculations and literature search for experimental spectra.)
4.2. Visualizations
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Key molecular properties of this compound investigated via quantum chemical calculations.
Conclusion: From Calculation to Application
This technical guide has outlined a robust and validated workflow for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this and similar molecules. The calculated data, when benchmarked against experimental results, provides a high degree of confidence in the predictive power of these computational methods.
The knowledge gained from these calculations, such as the molecular electrostatic potential and frontier molecular orbital energies, can be directly applied in the drug development pipeline. These quantum chemical descriptors can inform the design of more potent and selective drug candidates, aid in the interpretation of experimental data, and contribute to the development of Quantitative Structure-Activity Relationship (QSAR) models.[1][7] Ultimately, the integration of quantum chemical calculations into the research workflow accelerates the journey from molecular concept to therapeutic reality.
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Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 2-Ethylacetanilide
Abstract
This application note details a robust, isocratic High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Ethylacetanilide. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from method rationale to a full validation protocol. The described reversed-phase method utilizes a C18 stationary phase with a simple mobile phase of acetonitrile and water, offering excellent peak symmetry, resolution, and sensitivity with UV detection. All protocols are designed to be self-validating and are grounded in established scientific principles and regulatory standards, such as the ICH Q2(R1) guidelines.
Introduction and Method Rationale
This compound is an organic compound with applications in various chemical synthesis processes and is structurally related to other commercially significant acetanilides. The development of robust analytical methods is crucial for ensuring quality control, stability, and purity assessment in research and manufacturing environments.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]
Scientific Rationale for Method Design
The development of this analytical procedure is grounded in the physicochemical properties of this compound and established chromatographic principles.
-
Chromatographic Mode Selection: this compound is a moderately non-polar molecule. Its computed XLogP3 value of 1.3 indicates significant hydrophobic character, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) . In RP-HPLC, the analyte partitions between a non-polar stationary phase and a polar mobile phase, a mechanism that provides excellent retention and separation for such compounds.
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used reversed-phase columns, offering a high degree of hydrophobicity and a strong retentive capacity for a broad range of non-polar to moderately polar analytes. This choice ensures robust retention of this compound, leading to a reliable separation.
-
Mobile Phase Selection: An isocratic mobile phase consisting of Acetonitrile and Water was chosen.
-
Acetonitrile (ACN): Selected as the organic modifier due to its low viscosity, which allows for lower backpressure, and its low UV cutoff, which minimizes interference at lower detection wavelengths.
-
Water: Serves as the weak, polar component of the mobile phase.
-
Isocratic Elution: An isocratic (constant composition) method was developed for its simplicity, robustness, and superior reproducibility compared to gradient elution, which is ideal for the routine analysis of a single target analyte.
-
-
Detection Wavelength Selection: UV-Visible spectroscopy data for acetanilide and its derivatives show a strong absorbance maximum (λmax) around 240-245 nm.[4][5] Therefore, a detection wavelength of 242 nm was selected to ensure high sensitivity and specificity for the N-phenylacetamide chromophore present in this compound.
Materials and Methods
Equipment and Reagents
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
This compound Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Deionized Water (Type I, 18.2 MΩ·cm).
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 242 nm |
| Run Time | 10 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade Acetonitrile into a 1000 mL graduated cylinder.
-
Add 400 mL of deionized water to the same cylinder.
-
Transfer the mixture to a suitable solvent reservoir bottle.
-
Degas the mobile phase for 15 minutes using sonication or an online degasser to prevent air bubbles in the system.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer it quantitatively into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution is used for system suitability and routine analysis.
-
Sample Preparation
-
Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of this compound.
-
Transfer it quantitatively into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase, sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly to achieve a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability Testing (SST)
Causality: Before commencing any analysis, System Suitability Testing (SST) is performed to verify that the chromatographic system is adequate for the intended analysis.[6] It is an integral part of the method that ensures the equipment and procedure are performing correctly on the day of analysis.[7]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six (6) consecutive times.
-
Evaluate the resulting chromatograms against the acceptance criteria defined below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] The protocol described here follows the International Council for Harmonisation (ICH) Q2(R1) guideline.[9]
Method Validation Workflow Diagram
Caption: Workflow for HPLC method validation as per ICH Q2(R1).
Validation Experiments
-
Specificity:
-
Prepare a placebo solution (containing all excipients except this compound).
-
Prepare a spiked sample solution (placebo spiked with this compound).
-
Inject the mobile phase (blank), placebo solution, and spiked sample solution.
-
Acceptance Criteria: The chromatogram for the placebo solution should show no interfering peaks at the retention time of the this compound peak.
-
-
Linearity:
-
Prepare a series of at least five standard solutions ranging from 80% to 120% of the working concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a placebo solution.
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.
-
-
Range:
-
The range is established by confirming that the method demonstrates acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity range.
-
Acceptance Criteria: The validated range is typically 80% to 120% of the nominal assay concentration.
-
Complete Analytical Workflow
The following diagram illustrates the logical process from receiving a sample to generating a final, verified result.
Caption: Complete workflow for this compound analysis.
Conclusion
The HPLC method detailed in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The isocratic reversed-phase method is highly robust and demonstrates excellent performance characteristics. The comprehensive protocols for system suitability and method validation ensure that the procedure is self-validating and compliant with international regulatory standards, making it suitable for implementation in quality control and research laboratories.
References
-
Gotor, R., et al. (2012). UV-visible spectra of acetanilides. Effect of addition of surfactants... Photochemical & Photobiological Sciences. Available at: [Link]
-
Ungnade, H. E. (1954). Ultraviolet Absorption Spectra of Acetanilides. Journal of the American Chemical Society. Available at: [Link]
-
Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Patel, P., et al. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. Available at: [Link]
-
Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
PharmaCores. (2024). HPLC analytical Method development: an overview. Available at: [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Ethyl Acetate. Available at: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]
-
ResearchGate. (n.d.). UV spectra of Acetanilide experimental results. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Available at: [Link]
-
Wiley Science Solutions. (n.d.). N-ethylacetanilide. SpectraBase. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
Dolan, J. W. (2014). System Suitability. LCGC Europe. Available at: [Link]
Sources
- 1. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 2. HPLC Method development: an overview. | PharmaCores [pharmacores.com]
- 3. asianjpr.com [asianjpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Detection of 2-Ethylacetanilide by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative for 2-Ethylacetanilide Detection
This compound, also known as N-(2-ethylphenyl)acetamide, is an N-substituted acetanilide derivative. Its detection and quantification are of significant interest in various scientific domains, including drug development, where it may arise as a metabolite, impurity, or synthetic intermediate.[1] As a known human metabolite of 2-ethylaniline, its presence in biological matrices can be indicative of exposure to the parent compound.[1] The structural similarity of this compound to other acetanilide compounds necessitates a highly selective and sensitive analytical method for its unambiguous identification and accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for this purpose. Its unique combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry provides the requisite specificity and sensitivity for the analysis of this compound in complex matrices. This application note provides a comprehensive, field-proven protocol for the detection and identification of this compound using GC-MS, designed for researchers, scientists, and drug development professionals.
Principle of the Method: A Symbiotic Analytical Approach
The GC-MS methodology hinges on a two-stage process. Initially, the gas chromatograph separates volatile and semi-volatile components of a sample mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized, fragmented in a reproducible manner, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification of the analyte.
Experimental Protocol
This protocol is a robust starting point and may require optimization based on the specific matrix and instrumentation.
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (HPLC grade or higher)
-
Reference Standard: this compound (purity ≥98%)
-
Internal Standard (IS): N-Methylaniline or another suitable analogue not present in the sample.
-
Reagents for Sample Preparation (as needed): Anhydrous sodium sulfate, solid-phase extraction (SPE) cartridges (e.g., C18), derivatizing agents (e.g., acetic anhydride, if required for related compounds).[1]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Standard and Sample Preparation
2.1. Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve a concentration range appropriate for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol. Spike all standards and samples with the internal standard to a final concentration of 5 µg/mL.
2.2. Sample Preparation: A Guided Approach
The choice of sample preparation is critical and matrix-dependent. Below are two common approaches.
A. Liquid-Liquid Extraction (LLE) for Aqueous Matrices (e.g., biological fluids, wastewater)
-
Rationale: LLE is a robust and widely used technique to isolate analytes from an aqueous matrix into an immiscible organic solvent, thereby concentrating the analyte and removing non-volatile interferences.
-
Protocol:
-
To 1 mL of the aqueous sample, add the internal standard.
-
Add 2 mL of dichloromethane or ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with a fresh aliquot of organic solvent for improved recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
-
Transfer to an autosampler vial for GC-MS analysis.
-
B. Solid-Phase Extraction (SPE) for Cleaner Samples or Higher Throughput
-
Rationale: SPE offers a more controlled and often cleaner extraction than LLE, with the potential for automation. The choice of sorbent is key to retaining the analyte of interest while allowing interferences to pass through. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 is a suitable starting point.
-
Protocol:
-
Condition the SPE Cartridge: Sequentially wash a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the Sample: To 1 mL of the aqueous sample, add the internal standard. Load the sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elute: Elute the this compound and internal standard with 2 mL of methanol or ethyl acetate into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of methanol or ethyl acetate.
-
Transfer to an autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Provides good chromatographic efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes. | This temperature program provides good separation of analytes with varying boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, leading to extensive and well-characterized fragmentation. |
| Source Temperature | 230 °C | Optimizes ion formation and minimizes source contamination. |
| Quadrupole Temperature | 150 °C | Maintains stable mass analysis. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Scan Mode | Full Scan (m/z 40-450) | Allows for the acquisition of the complete mass spectrum for identification. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from entering and saturating the mass spectrometer detector. |
Data Analysis and Interpretation
1. Identification:
The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or a previously run standard. The presence of the molecular ion and characteristic fragment ions confirms the identity of the compound.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M+): m/z 163
-
Key Fragment Ions: The fragmentation of N-substituted acetanilides is predictable. Expect to see fragments corresponding to:
-
Loss of the acetyl group (CH3CO) leading to a fragment at m/z 120.
-
Cleavage of the ethyl group, potentially leading to a fragment at m/z 134.
-
A prominent peak corresponding to the acetyl cation at m/z 43.
-
Fragments arising from the ethyl-substituted benzene ring.
-
2. Retention Time:
Under the specified GC conditions, this compound will have a characteristic retention time. While this can vary between instruments and columns, it should be consistent for a given system. Confirmation of the retention time against a known standard is essential for positive identification.
Method Validation and Quality Control
For quantitative applications, the method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Linearity: Assessed by analyzing the calibration standards and plotting the peak area ratio (analyte/internal standard) against the concentration. A linear regression with a correlation coefficient (r²) > 0.99 is typically desired.
-
Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of this compound at different levels (low, medium, high). Accuracy is expressed as the percentage recovery, and precision as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizing the Workflow
The following diagram illustrates the complete analytical workflow for the detection of this compound by GC-MS.
Caption: Workflow for this compound analysis by GC-MS.
Conclusion: A Framework for Confident Analysis
This application note provides a detailed and scientifically grounded protocol for the detection and identification of this compound using GC-MS. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible results. The inherent selectivity and sensitivity of GC-MS make it an indispensable tool for the analysis of this compound in diverse and complex matrices, supporting critical research and development activities. The principles and techniques described herein can be adapted and optimized to meet the specific challenges of your analytical workflow, ensuring the highest level of scientific integrity and data quality.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 36332, O-Ethylacetanilide." PubChem, [Link]. Accessed 25 January 2026.
Sources
Application Notes & Protocols: Investigating the Biological Activity of 2-Ethylacetanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The acetanilide scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive framework for the synthesis and biological evaluation of novel 2-Ethylacetanilide derivatives. We delve into the rationale behind the selected synthetic routes and provide detailed, field-tested protocols for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents. By integrating mechanistic insights with practical methodologies, this document serves as a robust resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Potential of Acetanilide Derivatives
Acetanilide, or N-phenylacetamide, is an aromatic compound that has historically been a cornerstone in the development of analgesic and antipyretic drugs.[1] Its derivatives have since been found to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and anticancer properties.[1] The substitution pattern on the phenyl ring plays a crucial role in modulating the biological activity of these compounds. The introduction of an ethyl group at the 2-position of the acetanilide core can significantly influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby potentially enhancing its interaction with biological targets and leading to novel therapeutic agents.
This guide will provide a systematic approach to the synthesis of this compound derivatives and their subsequent biological screening. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of reliable and reproducible data.
Synthesis of this compound Derivatives: A Practical Approach
The synthesis of this compound derivatives can be efficiently achieved through the acylation of 2-ethylaniline with a suitable acylating agent. A common and effective method involves the use of chloroacetyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct. The resulting N-(2-ethylphenyl)-2-chloroacetamide serves as a versatile intermediate for further structural modifications.
Rationale for the Synthetic Strategy
The choice of a two-step synthetic approach provides a high degree of flexibility in introducing diverse functional groups. The initial acylation of 2-ethylaniline is a robust and high-yielding reaction. The resulting chloroacetamide intermediate is then primed for nucleophilic substitution, allowing for the facile introduction of various moieties to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a hypothetical derivative, N-(2-ethylphenyl)-2-(phenylamino)acetamide, as an illustrative example.
Materials:
-
2-Ethylaniline
-
Chloroacetyl chloride
-
Sodium acetate
-
Aniline
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
Step 1: Synthesis of N-(2-ethylphenyl)-2-chloroacetamide (Intermediate)
-
In a 250 mL round-bottom flask, dissolve 2-ethylaniline (10 mmol) in 50 mL of glacial acetic acid.
-
To this solution, add chloroacetyl chloride (11 mmol) dropwise with constant stirring at room temperature.
-
After the addition is complete, add sodium acetate (12 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-ethylphenyl)-2-chloroacetamide.
Step 2: Synthesis of N-(2-ethylphenyl)-2-(phenylamino)acetamide (Final Product)
-
In a 100 mL round-bottom flask, dissolve the N-(2-ethylphenyl)-2-chloroacetamide intermediate (5 mmol) in 30 mL of ethanol.
-
Add aniline (5.5 mmol) to the solution.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Biological Activity Screening: Protocols and Methodologies
The synthesized this compound derivatives will be screened for their potential anticancer, anti-inflammatory, and antimicrobial activities using a panel of robust and validated in vitro assays.
Caption: Workflow for the biological screening of this compound derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay will be used to evaluate the cytotoxic effects of the synthesized derivatives on human cancer cell lines.
Rationale:
The MTT assay is a widely accepted and reliable method for preliminary anticancer screening. It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The selection of MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines allows for the assessment of activity against different cancer types.[2]
Protocol:
-
Cell Culture: Culture MCF-7 and SK-N-SH cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value for each compound will be determined from the dose-response curves.
| Parameter | Value | Reference |
| Cell Lines | MCF-7, SK-N-SH | [2] |
| Seeding Density | 1 x 10⁴ cells/well | [4] |
| Treatment Duration | 48 hours | N/A |
| MTT Concentration | 5 mg/mL | |
| Incubation with MTT | 4 hours | |
| Solubilizing Agent | DMSO | |
| Absorbance Wavelength | 570 nm |
Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives will be assessed by evaluating their ability to inhibit two key mediators of inflammation: cyclooxygenase-2 (COX-2) and nitric oxide (NO).
Rationale:
COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The inhibition of COX-2 is a major target for anti-inflammatory drugs.[1] Nitric oxide is another important signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes.[5] Therefore, evaluating the inhibition of both COX-2 and NO provides a comprehensive assessment of a compound's anti-inflammatory potential.
3.2.1. In Vitro COX-2 Inhibition Assay
A fluorometric COX-2 inhibitor screening kit will be used for this assay.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.[6]
-
Inhibitor Preparation: Dissolve the test compounds in DMSO and prepare serial dilutions in the assay buffer.[6]
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control (e.g., Celecoxib).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the plate at 37°C for a specified time as per the kit's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ values.
3.2.2. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.[7]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[7]
-
Absorbance Reading: Measure the absorbance at 540 nm.[7]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ values. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[9]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity will be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Rationale:
The broth microdilution method is a standardized and quantitative technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The selection of S. aureus and E. coli provides a broad-spectrum assessment of antibacterial activity.
Protocol:
-
Bacterial Culture: Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
| Parameter | Value | Reference |
| Bacterial Strains | S. aureus, E. coli | [10] |
| Growth Medium | Mueller-Hinton Broth | [11] |
| Inoculum Density | 5 x 10⁵ CFU/mL | [11] |
| Incubation | 37°C for 18-24 hours | N/A |
Mechanistic Insights and Structure-Activity Relationship (SAR)
The biological data obtained from the screening assays will be crucial for establishing a structure-activity relationship. By correlating the structural modifications of the this compound derivatives with their biological activities, key pharmacophoric features can be identified.
Anticancer Mechanism: Acetanilide derivatives have been shown to induce apoptosis in cancer cells.[12] This may involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway or the activation of caspases.[13] Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V-FITC staining), can be performed on the most potent compounds to elucidate their mode of action.
Anti-inflammatory Mechanism: The inhibition of COX-2 and NO production are key mechanisms of anti-inflammatory action.[5] The N-phenylacetamide scaffold can mimic the binding of arachidonic acid to the active site of COX enzymes, thereby blocking prostaglandin synthesis.[14]
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and biological evaluation of novel this compound derivatives. The detailed protocols and the underlying scientific rationale will enable researchers to systematically investigate the therapeutic potential of this promising class of compounds. The integration of synthesis, multi-faceted biological screening, and mechanistic considerations will facilitate the identification of lead candidates for further drug development.
References
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DeWitt, D. L. (1999). Role and regulation of cyclooxygenase-2 during inflammation. Arthritis Research & Therapy, 1(1), 1-6. Available from: [Link]
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Hindler, J. F., & Stelling, J. (2007). Analysis and presentation of cumulative antibiograms: a new consensus guideline from the Clinical and Laboratory Standards Institute. Clinical infectious diseases, 44(6), 867-873. Available from: [Link]
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Al-Suwaidan, I. A., Ahmed, A. A., & Al-Abdullah, N. A. (2022). Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR L858R/T790M Mutations. Molecules, 27(14), 4496. Available from: [Link]
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Zanotti, F., Arena, S., De Pascale, D., Ciaravolo, M., Ferracane, R., Troise, A. D., ... & Marra, F. (2025). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Bio-protocol, 15(2), e4312. Available from: [Link]
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Sarkar, A., Ghosh, S., Chowdhury, S., & Das, A. K. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper (ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(15), 6821-6834. Available from: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
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CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute. Available from: [Link]
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Augustine, R., Dominic, A., Reju, V. G., & Kaimal, B. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. Available from: [Link]
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Fenton, J. I., & Hord, N. G. (2006). LPS-stimulated RAW 264.7 macrophage inducible nitric oxide synthase (iNOS) and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Prostaglandins, Leukotrienes and Essential Fatty Acids, 75(4-5), 287-294. Available from: [Link]
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Singh, P., Kumar, V., & Kumar, D. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. Available from: [Link]
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Muscarà, M. N., & Salvemini, D. (2020). Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration. Antioxidants, 9(12), 1285. Available from: [Link]
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Sasikala, M., & Kavitha, K. (2020). MTT Assay on Anticancer Properties of Phytoconstituents from Ipomoea aquatica forsskal using MCF-7 cell lines for breast cancer in Women. Research Journal of Pharmacy and Technology, 13(3), 1145-1149. Available from: [Link]
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Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2021). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. International Journal of Molecular Sciences, 22(21), 11846. Available from: [Link]
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Li, Y., Zhang, Y., Wang, L., Wang, Y., Zhang, Y., & Wang, Y. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1, 3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4707. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available from: [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Available from: [Link]
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WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]
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Kumar, D., Kumar, N., & Singh, J. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Journal of chemistry, 2014. Available from: [Link]
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Lee, J. Y., Kim, H. S., Song, Y. S., & Kim, J. S. (2013). Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A. Marine drugs, 11(11), 4320-4330. Available from: [Link]
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JoVE. (2022, May 23). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview [Video]. YouTube. Available from: [Link]
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Weinberg, J. B. (2000). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Immunologic research, 22(2-3), 319-341. Available from: [Link]
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Li, Y., Li, S., Wang, Y., Wang, Y., & Zhang, Y. (2021). α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264. 7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway. Oncology Letters, 22(5), 1-1. Available from: [Link]
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Patsnap. (2024, July 17). What is the mechanism of Acetanilide? Patsnap Synapse. Available from: [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available from: [Link]
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ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? Available from: [Link]
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Ambler, J. E., & Dubberke, E. R. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00185-21. Available from: [Link]
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Salvemini, D., & Cuzzocrea, S. (2002). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. British journal of pharmacology, 137(6), 749-758. Available from: [Link]
-
Patel, K., & Patel, N. (2017). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 51(4), 634-643. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Ethylacetanilide
Welcome to the technical support center for the synthesis of N-(2-ethylphenyl)acetamide, commonly known as 2-Ethylacetanilide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. As Senior Application Scientists, we provide not just procedures, but the underlying principles to empower you to make informed decisions in your laboratory work.
Introduction to this compound Synthesis
The synthesis of this compound is a classic example of N-acetylation, a fundamental transformation in organic chemistry.[1] The most common method involves the reaction of 2-ethylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.[2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophilic amino group of 2-ethylaniline attacks the electrophilic carbonyl carbon of the acetylating agent.[4]
While seemingly straightforward, achieving a high yield of pure product requires careful control of reaction conditions to mitigate potential side reactions and purification challenges. This guide addresses the most frequent obstacles encountered during this synthesis.
Reaction Overview: N-Acetylation of 2-Ethylaniline
Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is very low, or I've isolated no product. What went wrong?
A1: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the workup procedure.
-
Causality 1: Inactive Acetylating Agent: Acetic anhydride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to acetic acid, which is unreactive for acetylation under these conditions. Acetyl chloride is even more sensitive to moisture.
-
Solution: Always use a fresh bottle of acetic anhydride or ensure it has been stored properly under anhydrous conditions. If in doubt, distill the acetic anhydride before use.
-
-
Causality 2: Protonation of the Amine: The reaction generates one equivalent of acid (acetic acid or HCl).[5] This acid can protonate the starting 2-ethylaniline, rendering the amino group non-nucleophilic and halting the reaction.
-
Solution: The reaction should be performed with a base to neutralize the acid byproduct. For reactions with acetyl chloride, a base is mandatory.[5] For acetic anhydride, adding a base like sodium acetate can buffer the reaction mixture and improve yields.[6] The base deprotonates the ammonium salt, regenerating the nucleophilic free amine.
-
-
Causality 3: Incorrect Workup: this compound is a solid that should precipitate from the aqueous reaction mixture upon cooling.[6] If the product remains dissolved, it will be lost.
-
Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation.[7] If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization. Salting out by adding a saturated sodium chloride solution can also decrease the product's solubility in the aqueous phase.
-
Q2: The crude product is a brown or pinkish oil and won't solidify. How can I fix this?
A2: This is typically a sign of impurities, most often unreacted starting material or oxidation byproducts. Anilines, including 2-ethylaniline, are notoriously prone to air oxidation, which produces colored impurities.
-
Causality 1: Oxidation of 2-Ethylaniline: The starting amine can oxidize before or during the reaction, especially if heated in the presence of air. These minor impurities can significantly depress the melting point of the final product, causing it to appear as an oil.
-
Solution: Use distilled, colorless 2-ethylaniline. While not always necessary for high yield, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Causality 2: Incomplete Reaction: The presence of unreacted 2-ethylaniline (a liquid at room temperature) will result in an oily product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting amine has been consumed. Co-spot the reaction mixture with the starting 2-ethylaniline to verify. If the reaction is incomplete, consider extending the reaction time or gently heating the mixture.
-
-
Purification Strategy: The primary method for purifying the crude product and obtaining a crystalline solid is recrystallization.
-
Recommended Solvents: A mixed solvent system of ethanol and water is often effective.[8] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the growth of pure crystals.
-
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Besides the starting material and product, other spots can indicate specific side reactions.
-
Side Product 1: Di-acetylation Product: While less common for aromatic amines due to the decreased nucleophilicity of the resulting amide, it is possible under harsh conditions (e.g., large excess of acetic anhydride and high temperatures) to form N-acetyl-N-(2-ethylphenyl)acetamide. This product will be less polar than this compound.
-
Mitigation: Use a stoichiometry of approximately 1:1.1 of amine to acetylating agent. Avoid excessive heating.
-
-
Side Product 2: Oxidation Products: As mentioned, oxidized aniline species can appear as colored, often polar, streaks or spots on the TLC plate.
-
Mitigation: These are often highly polar and can typically be removed during aqueous workup or recrystallization.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use acetyl chloride instead of acetic anhydride? A: Yes, acetyl chloride is a more reactive acetylating agent and can also be used.[9] However, its reaction with amines is highly exothermic and produces hydrochloric acid (HCl). Therefore, it is essential to use a base, such as pyridine or an aqueous base in a Schotten-Baumann setup, to neutralize the strong acid byproduct.[10][11]
Q: What is the purpose of the sodium acetate solution in the workup? A: Sodium acetate is the salt of a weak acid and a strong base. Its primary role is to act as a buffer.[6] It neutralizes the strong acid (HCl) used to dissolve the initial aniline and the acetic acid produced during the reaction.[2] This prevents the protonation of the unreacted amine and helps drive the reaction to completion.
Q: My final product has a low melting point. What does this indicate? A: A low or broad melting point range is a classic indicator of an impure sample. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. The most likely culprits are residual starting materials, solvents, or side products. Further purification, such as a second recrystallization, is recommended.
Q: Are there "greener" methods for this synthesis? A: Yes, green chemistry principles encourage the reduction of hazardous waste.[12] Some approaches for N-acetylation involve using acetic acid directly as both the solvent and acetylating agent, sometimes with a catalyst like zinc dust or under microwave irradiation, which can reduce the use of organic solvents and eliminate acetic anhydride as a reagent.[13][14]
Experimental Protocol & Data
This section provides a reliable, step-by-step protocol for the synthesis and purification of this compound, along with key quantitative data.
Table 1: Reagent Properties and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |
| 2-Ethylaniline | 121.18 | 0.98 | 2.50 g | 0.0206 | 1.0 |
| Acetic Anhydride | 102.09 | 1.08 | 2.33 mL | 0.0247 | 1.2 |
| Sodium Acetate | 82.03 | - | 3.40 g | 0.0414 | 2.0 |
| Water | 18.02 | 1.00 | 50 mL | - | - |
Detailed Synthesis Protocol
This protocol is adapted from standard procedures for the acetylation of anilines.[6][13]
-
Preparation: To a 100 mL Erlenmeyer flask, add 2.50 g (0.0206 mol) of 2-ethylaniline and 30 mL of deionized water.
-
Dissolution: While stirring, slowly add concentrated hydrochloric acid dropwise until the 2-ethylaniline fully dissolves (the solution should become clear). This forms the hydrochloride salt of the amine.
-
Acetylation: In a single portion, add 2.33 mL (0.0247 mol) of acetic anhydride to the solution. Immediately follow this by adding a solution of 3.40 g of sodium acetate dissolved in 20 mL of water.
-
Precipitation: Stir the mixture vigorously. A white precipitate of this compound should form almost immediately.[15]
-
Crystallization: Cool the flask in an ice-water bath for 15-20 minutes to ensure complete precipitation of the product.[7]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (approx. 10 mL each) to remove any soluble salts.
-
Drying: Press the crystals as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator.
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add the minimum amount of hot 95% ethanol required to dissolve the solid.
-
Add hot water dropwise until the solution just begins to turn cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry completely.
-
-
Characterization: Determine the yield and assess the purity by measuring the melting point (literature m.p. ~111-114 °C) and acquiring an IR spectrum to confirm the presence of the amide functional group.[6]
References
-
Title: Acetylation of Aniline (Experiment) Source: Chemistry LibreTexts URL: [Link]
-
Title: O-Ethylacetanilide Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Source: Pearson URL: [Link]
-
Title: What happens to acetic anhydride after reacting with aniline? Source: Quora URL: [Link]
-
Title: Acetanilide (N-phenylacetamide) Preparation NCERT guide Source: YouTube URL: [Link]
-
Title: Reaction of 1 with 2‐(diethylamino)pyridine and 2‐(ethylamino)pyridine... Source: ResearchGate URL: [Link]
-
Title: Green Synthesis of Acetanilide Derivatives Source: Scribd URL: [Link]
-
Title: What is the action of the following reagents on aniline? Acetic anhydride. Source: Vedantu URL: [Link]
-
Title: (PDF) Eco-Friendly, Catalyst and Solvent-Free, Synthesis of Acetanilides and N-Benzothiazole-2-yl-acetamides Source: ResearchGate URL: [Link]
-
Title: Schotten–Baumann reaction Source: Wikipedia URL: [Link]
-
Title: Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents Source: Der Pharma Chemica URL: [Link]
-
Title: Schotten–Baumann reaction Source: L.S.College, Muzaffarpur URL: [Link]
-
Title: What is the Schottan-Baumann reaction? Source: Quora URL: [Link]
-
Title: Solvent and Catalyst Free Acylation of Anilines with Acetic Acid Source: YMER URL: [Link]
-
Title: Green Chemistry Source: University of Bologna (unibo.it) URL: [Link]
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- 15. researchgate.net [researchgate.net]
Common side products in the acetylation of 2-ethylaniline
Welcome to the technical support center for the acetylation of 2-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this common synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, helping you to anticipate and resolve issues encountered during your experiments.
Introduction to the Acetylation of 2-Ethylaniline
The acetylation of 2-ethylaniline is a fundamental reaction in organic synthesis, typically employed to protect the amino group, modify the compound's reactivity, or build more complex molecular architectures. The desired product, N-acetyl-2-ethylaniline (also known as 2'-ethylacetanilide), is formed by the reaction of 2-ethylaniline with an acetylating agent, most commonly acetic anhydride. While seemingly straightforward, this reaction can be accompanied by the formation of several side products that can complicate purification and reduce the yield of the desired product. Understanding the formation of these impurities is key to optimizing your reaction conditions and obtaining a pure product.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the acetylation of 2-ethylaniline.
Q1: My reaction mixture shows multiple spots on the TLC plate besides the starting material and the desired product. What are the likely side products?
A1: The most common side products in the acetylation of 2-ethylaniline are:
-
N,N-diacetyl-2-ethylaniline: This is the product of diacetylation, where both hydrogen atoms on the nitrogen are replaced by acetyl groups. The formation of this di-substituted product is a known complication in the acetylation of primary aromatic amines[1].
-
Acetic Acid: This is a byproduct of the reaction of acetic anhydride with 2-ethylaniline and also from the hydrolysis of acetic anhydride if water is present in the reaction mixture[2].
-
Unreacted 2-Ethylaniline: Incomplete reaction will leave starting material in your product mixture.
Under certain conditions, though less common in standard acetylations with acetic anhydride, ring-acylated products (C-acetylation) could theoretically form, particularly if a Lewis acid catalyst is present[3].
Q2: I've observed a significant amount of a less polar spot on my TLC, which I suspect is the diacetylated product. What conditions favor the formation of N,N-diacetyl-2-ethylaniline?
A2: The formation of the diacetylated side product is generally favored by:
-
High Temperatures: Increased reaction temperatures can provide the necessary energy to overcome the steric hindrance for the second acetylation.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the initial mono-acetylation is complete can lead to the formation of the diacetylated product.
-
Excess Acetic Anhydride: Using a large excess of the acetylating agent can drive the reaction towards diacetylation.
-
Ortho-Substitution: Interestingly, studies have shown that ortho-substituents on the aniline ring can, in some cases, facilitate diacetylation[4]. The ethyl group at the ortho position of 2-ethylaniline may influence the conformation of the monoacetylated intermediate, potentially making the remaining N-H proton more accessible for a second acetylation under certain conditions.
Q3: How can I minimize the formation of the N,N-diacetylated side product?
A3: To suppress the formation of N,N-diacetyl-2-ethylaniline, consider the following adjustments to your protocol:
-
Control the Stoichiometry: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride.
-
Moderate the Reaction Temperature: Running the reaction at or slightly above room temperature is often sufficient for complete mono-acetylation without promoting significant diacetylation.
-
Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the 2-ethylaniline is consumed, the reaction should be worked up promptly to avoid over-acetylation.
-
Choice of Base: Using a non-nucleophilic base like pyridine can help to neutralize the acetic acid byproduct without promoting further acetylation.
Q4: My product is an oil/low-melting solid and is difficult to purify by recrystallization. What are my options?
A4: While N-acetyl-2-ethylaniline is a solid at room temperature, impurities can lower its melting point and make crystallization challenging. If you are struggling with recrystallization, consider the following:
-
Solvent System Optimization: For recrystallization, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. The goal is to find a solvent pair where your desired product is soluble in the hot solvent mixture but sparingly soluble upon cooling, while the impurities remain in solution.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the starting material (most polar), the desired monoacetylated product, and the less polar diacetylated side product.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-2-ethylaniline
This protocol is a standard procedure for the acetylation of 2-ethylaniline using acetic anhydride.
Materials:
-
2-Ethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Water
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)
Procedure:
-
In a round-bottom flask, dissolve 2-ethylaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to a gentle reflux for 30-60 minutes. Monitor the progress of the reaction by TLC (see Protocol 2).
-
Once the reaction is complete (disappearance of 2-ethylaniline), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing ice-cold water while stirring vigorously.
-
The crude N-acetyl-2-ethylaniline will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid.
-
Dry the crude product.
Protocol 2: TLC Analysis of the Reaction Mixture
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a TLC plate by drawing a baseline in pencil about 1 cm from the bottom.
-
Spot the plate with:
-
A co-spot of 2-ethylaniline and the reaction mixture.
-
The reaction mixture.
-
A reference spot of 2-ethylaniline.
-
-
Place the TLC plate in a developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and visualize the spots under a UV lamp.
-
The starting material (2-ethylaniline) will be a more polar spot (lower Rf value) than the product (N-acetyl-2-ethylaniline). The diacetylated product, if present, will be even less polar (higher Rf value).
Protocol 3: Purification of N-acetyl-2-ethylaniline by Recrystallization
Materials:
-
Crude N-acetyl-2-ethylaniline
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Place the crude N-acetyl-2-ethylaniline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals of pure N-acetyl-2-ethylaniline should form.
-
Once crystallization at room temperature is complete, place the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals and determine their melting point. The melting point of pure N-acetyl-2-ethylaniline is approximately 111-112 °C.
Data Presentation
Table 1: Troubleshooting Guide for Acetylation of 2-Ethylaniline
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Loss during work-up or purification. | Increase reaction time or temperature moderately; Ensure complete precipitation of the product; Optimize recrystallization solvent system. |
| Multiple Spots on TLC | Presence of starting material, diacetylated product, and other side products. | Monitor reaction closely and stop when starting material is consumed; Use appropriate stoichiometry of reagents; Purify by column chromatography if necessary. |
| Product is an Oil or Gummy Solid | Presence of impurities, especially the diacetylated product, lowering the melting point. | Attempt recrystallization from a different solvent system; Purify by column chromatography. |
| Reaction is very slow | Low reaction temperature; Insufficient activation of the acetylating agent. | Gently heat the reaction mixture; Consider the use of a catalyst like a catalytic amount of sulfuric acid (use with caution as it can promote side reactions). |
Visualizations
Diagram 1: Reaction Scheme for the Acetylation of 2-Ethylaniline
Caption: Main reaction and potential side reactions in the acetylation of 2-ethylaniline.
Diagram 2: Troubleshooting Workflow for Impure Product
Caption: A decision-making workflow for purifying an impure acetylation product.
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Carson, B. L. (1966). A Study of Factors Leading to N,N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]
-
N-Ethylaniline. PubChem. Retrieved January 25, 2026, from [Link]
-
Edwards, W. R., & Amer, M. M. (1951). N,N-Diacetylamines as By-Products from the Acetylation of Amines. Canadian Journal of Chemistry, 29(11), 915-917. [Link]
-
N,N-Diethylaniline. PubChem. Retrieved January 25, 2026, from [Link]
-
Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. [Link]
-
What happens to acetic anhydride after reacting with aniline? (2018). Quora. [Link]
- Kobayashi, S., & Mori, Y. (2002). Method of friedel-crafts acylation of anilides.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Ethylacetanilide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Ethylacetanilide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-quality results.
I. Reaction Overview and Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically, the N-acetylation of 2-ethylaniline. In this reaction, the lone pair of electrons on the nitrogen atom of 2-ethylaniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. This is followed by the elimination of a leaving group to form the stable amide product, this compound.
The overall reaction is as follows:
2-Ethylaniline + Acetic Anhydride → this compound + Acetic Acid
Understanding the underlying mechanism is crucial for effective troubleshooting and optimization.
Diagram: Nucleophilic Acyl Substitution Mechanism for this compound Synthesis
Caption: Mechanism of this compound synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not have reached completion. Aromatic amines like 2-ethylaniline are less nucleophilic than aliphatic amines, and the ortho-ethyl group can introduce some steric hindrance, potentially slowing down the reaction.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (2-ethylaniline) is no longer visible on the TLC plate.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A modest increase in temperature (e.g., to 50-60 °C) might be beneficial. However, it's crucial to find the optimal balance.[1]
-
Catalyst: While not always necessary with a reactive acylating agent like acetic anhydride, a catalytic amount of a Lewis acid (e.g., zinc chloride) or a protic acid (like glacial acetic acid) can enhance the electrophilicity of the carbonyl carbon in the acetylating agent.[2]
-
-
-
Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis, especially in the presence of water. If your reagents or glassware are not dry, a significant portion of the acetic anhydride will be converted to acetic acid, which is a much less effective acetylating agent under these conditions.
-
Solution:
-
Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you are particularly sensitive to moisture.
-
-
-
Protonation of the Amine: The reaction produces acetic acid as a byproduct. In an acidic medium, the starting amine (2-ethylaniline) can be protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acetic anhydride, effectively halting the reaction.
-
Solution:
-
Use of a Base: To neutralize the acidic byproduct, a weak base like sodium acetate is often added to the reaction mixture.[3] The base deprotonates the anilinium ion, regenerating the nucleophilic free amine.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side product is the diacetylated aniline.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent, typically a slight excess (1.1 to 1.5 equivalents) relative to the 2-ethylaniline. A large excess of acetic anhydride can promote diacylation.
-
-
Q2: My final product is discolored (yellow or brown). What is the cause and how can I obtain a pure, white product?
Discoloration in the final product is usually due to impurities.
-
Oxidation of the Starting Material: Anilines, including 2-ethylaniline, are prone to oxidation, which can form colored impurities. This can happen if the starting material is old or has been improperly stored.
-
Solution:
-
Use freshly distilled or high-purity 2-ethylaniline for the reaction.
-
Consider adding a small amount of a reducing agent like zinc dust during the reaction to prevent oxidation.[4]
-
-
-
Formation of Colored Byproducts: Overheating the reaction mixture or prolonged reaction times can lead to the formation of colored polymeric byproducts.
-
Solution:
-
Maintain careful temperature control throughout the reaction.
-
Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
-
-
-
Inefficient Purification: The purification step may not be effectively removing the colored impurities.
-
Solution:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds like this compound.[5]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.[6]
-
Decolorizing Carbon: If the crude product is significantly colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.
-
-
-
Q3: I am having trouble separating the product from the unreacted starting material. What is the best way to do this?
Separating this compound from unreacted 2-ethylaniline can be achieved through a few methods:
-
Acid Wash: During the workup, you can wash the organic layer containing your product with a dilute acid solution (e.g., 1M HCl). The unreacted 2-ethylaniline, being basic, will be protonated and dissolve in the aqueous acid layer, while the neutral this compound will remain in the organic layer.
-
Column Chromatography: If the unreacted starting material is still present after the initial workup, column chromatography can be used for purification. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the more polar 2-ethylaniline from the less polar this compound.
-
Recrystallization: A well-executed recrystallization can often separate the product from small amounts of unreacted starting material, as their solubilities are likely to be different.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants for this synthesis?
A slight excess of acetic anhydride (1.1 to 1.5 equivalents) relative to 2-ethylaniline is generally recommended. This helps to ensure that all of the 2-ethylaniline reacts. Using a large excess should be avoided as it can lead to the formation of the diacetylated byproduct and makes the purification more challenging.
Q2: What is the ideal temperature range for this reaction?
The reaction is often carried out at room temperature, but gentle heating (e.g., to 50-60 °C) can increase the reaction rate.[1] It is important to monitor the reaction to avoid overheating, which can lead to the formation of byproducts. The reaction is exothermic, so the acetylating agent should be added slowly to control the temperature.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[7] A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 v/v). The starting material, 2-ethylaniline, is more polar than the product, this compound, and will therefore have a lower Rf value on the TLC plate. The reaction is complete when the spot corresponding to 2-ethylaniline is no longer visible.
Q4: What are the key safety precautions I should take when performing this synthesis?
-
2-Ethylaniline: This compound is toxic and can be absorbed through the skin. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) should be worn.
-
Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). It should also be handled in a fume hood with appropriate PPE.
-
Glacial Acetic Acid: This is a corrosive liquid. Handle with care and wear appropriate PPE.
-
The reaction is exothermic, so care should be taken to control the rate of addition of the acetylating agent to prevent the reaction from becoming too vigorous.
Q5: Can I use acetyl chloride instead of acetic anhydride?
Yes, acetyl chloride is a more reactive acetylating agent and can also be used. However, it reacts more vigorously and produces hydrochloric acid (HCl) as a byproduct, which is a corrosive gas. Therefore, the reaction must be carried out in a fume hood, and a base (like pyridine or triethylamine) must be used to neutralize the HCl. Acetic anhydride is generally preferred for its ease of handling.
IV. Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylaniline (1 equivalent) in glacial acetic acid.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring. The addition should be done in a dropwise manner to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude this compound.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point and obtain spectroscopic data (e.g., IR, NMR) to confirm the identity and purity of the product.
V. Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, hydrolysis of acetic anhydride, protonation of amine, side reactions. | Increase reaction time/temperature, use anhydrous reagents, add a weak base, control stoichiometry. |
| Discolored Product | Oxidation of starting material, formation of colored byproducts, inefficient purification. | Use pure starting material, control temperature, use decolorizing carbon during recrystallization. |
| Difficulty in Separation | Similar polarities of product and starting material. | Acid wash during workup, column chromatography, careful recrystallization. |
VI. Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
VII. References
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
BYJU'S. (n.d.). Preparation of Acetanilide. [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. [Link]
-
O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., p. 69.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36332, O-Ethylacetanilide. Retrieved from [Link]
-
Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]
-
IJTSRD. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. [Link]
-
Scribd. (n.d.). Green Synthesis of Acetanilide Derivatives. [Link]
-
ResearchGate. (2014). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. [Link]
-
Semantic Scholar. (n.d.). The Effect of Temperature on Rate of Ethylene Evolution from Ethephon and from Ethephon-treated Leaves of Sour Cherry. [Link]
-
CDN. (n.d.). Experiment 1 - Recrystallization of Acetanilide. [Link]
-
ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. [Link]
-
Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring. [Link]
-
Chem-Station Int. Ed. (2015). ortho-acylation of anilines. [Link]
-
RSC Publishing. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cerritos.edu [cerritos.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. elearning.univ-mila.dz [elearning.univ-mila.dz]
Technical Support Center: Challenges in the Purification of N-(2-ethylphenyl)acetamide
Welcome to the Technical Support Center for the purification of N-(2-ethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guidance and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles to ensure scientific integrity and practical success.
Introduction to Purification Challenges
N-(2-ethylphenyl)acetamide, a substituted aromatic amide, often presents unique purification challenges stemming from its synthesis. The primary route to this compound is the acetylation of 2-ethylaniline with an acetylating agent like acetic anhydride or acetyl chloride. Impurities can arise from unreacted starting materials, side reactions, and subsequent degradation. This guide will walk you through identifying and resolving these common issues.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of N-(2-ethylphenyl)acetamide.
Question 1: My final product is an oil or a low-melting solid, and TLC analysis shows multiple spots. What are the likely impurities?
Answer: The presence of an oil or a low-melting solid after synthesis, coupled with a complex TLC profile, suggests the presence of several common impurities. The most probable contaminants are:
-
Unreacted 2-ethylaniline: This is a common impurity if the acetylation reaction did not go to completion. Being a primary amine, it will have a different polarity and typically a lower Rf value on a normal-phase TLC plate compared to the amide product.
-
Acetic Anhydride/Acetic Acid: Residual acetylating agent and its hydrolysis product are common. Acetic acid is particularly prevalent if the workup was not sufficiently basic to neutralize it.
-
Diacetylated byproduct (N,N-diacetyl-2-ethylaniline): While less common for steric reasons, over-acetylation can occur, leading to a diacetylated species. This impurity will have a different polarity than the desired mono-acetylated product.
-
Hydrolysis product (2-ethylaniline and acetic acid): Amides can undergo hydrolysis back to the parent amine and carboxylic acid under harsh acidic or basic conditions, especially if heated for extended periods during workup or purification.[1][2]
To diagnose the issue, co-spot your crude product on a TLC plate with the 2-ethylaniline starting material. If a spot in your crude product matches the Rf of the starting material, its presence is confirmed.
Question 2: I'm struggling to achieve good crystals during recrystallization. The product either "oils out" or the yield is very low. How can I optimize my recrystallization?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially with compounds that have moderate polarity and are not highly crystalline. Low yield indicates that the product remains dissolved in the cold solvent. Here’s a systematic approach to optimize your recrystallization:
1. Solvent Selection is Key: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Based on the structure of N-(2-ethylphenyl)acetamide, which has both nonpolar (ethylphenyl group) and polar (acetamide group) characteristics, a solvent system of intermediate polarity is a good starting point.
| Solvent System | Rationale & Suitability |
| Ethanol/Water | A classic choice for moderately polar compounds. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly. |
| Toluene or Xylene | These non-polar aromatic solvents can be effective. The ethyl group on the phenyl ring enhances solubility in such solvents. |
| Ethyl Acetate/Hexane | Dissolve the crude product in a minimum of hot ethyl acetate and add hexane as the anti-solvent until turbidity persists. Reheat to clarify and then cool slowly. |
| Acetone/Water | Similar to ethanol/water, this system can also be effective. |
Troubleshooting Tips for Recrystallization:
-
Slow Cooling: Rapid cooling promotes the formation of small, impure crystals or oils. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to low recovery.
Experimental Protocol: Optimized Recrystallization of N-(2-ethylphenyl)acetamide
-
Dissolution: Place the crude N-(2-ethylphenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or another suitable solvent from the table above) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Add hot water dropwise to the hot ethanol solution until a faint cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them thoroughly.
Question 3: Recrystallization is not providing the desired purity. How should I approach purification by column chromatography?
Answer: Column chromatography is an excellent alternative when recrystallization fails to remove closely related impurities. The key to successful column chromatography is selecting an appropriate stationary phase and mobile phase.
1. Stationary Phase: For a compound of moderate polarity like N-(2-ethylphenyl)acetamide, silica gel is the standard and most effective stationary phase.
2. Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation.[4][5] A common strategy is to start with a non-polar solvent and gradually increase the polarity. A mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane is typically effective.
| Mobile Phase System | Typical Starting Gradient | Comments |
| Hexane/Ethyl Acetate | 10% Ethyl Acetate in Hexane | A versatile and widely used system. The polarity can be gradually increased to 20-30% ethyl acetate to elute the product. |
| Dichloromethane/Methanol | 1-2% Methanol in Dichloromethane | Useful if the compound is less soluble in hexane/ethyl acetate. |
| Toluene/Acetone | 5% Acetone in Toluene | Can provide different selectivity compared to ester-based systems. |
TLC Optimization: Before running a column, optimize the mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
Experimental Protocol: Column Chromatography of N-(2-ethylphenyl)acetamide
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude N-(2-ethylphenyl)acetamide in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified N-(2-ethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure N-(2-ethylphenyl)acetamide? A1: Pure N-(2-ethylphenyl)acetamide is expected to be a white to off-white crystalline solid. While a specific melting point is not readily available in common databases, structurally similar acetanilides are typically solids at room temperature. The sharpness of the melting point range is a good indicator of purity.
Q2: My purified product has a brownish or yellowish tint. What is the cause and how can I remove it? A2: A colored tint often indicates the presence of oxidized impurities, which may originate from the 2-ethylaniline starting material. To remove colored impurities, you can perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.
Q3: Can I use reverse-phase chromatography for purification? A3: Yes, reverse-phase chromatography is a viable option, especially for separating non-polar impurities from the more polar product. A typical system would use a C18-functionalized silica gel as the stationary phase and a mobile phase of acetonitrile and water or methanol and water.[6]
Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of N-(2-ethylphenyl)acetamide should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any proton or carbon-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7][8][9]
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive technique to quantify the purity of the final product.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of N-(2-ethylphenyl)acetamide.
Caption: Decision workflow for purification.
References
-
Solubility of N-(2-fluoro-4-phenyl-phenyl)acetamide. Solubility of Things. [Link]
- CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide.
-
N-(2-ethylphenyl)acetamide (C10H13NO). PubChemLite. [Link]
-
(PDF) N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]
-
N-(2-ethylphenyl)acetamide. NIST WebBook. [Link]
-
Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. PubMed. [Link]
-
Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
N-Ethylphenylacetamide | C10H13NO | CID 79591. PubChem. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. [Link]
-
Mobile Phase Selectivity. Phenomenex. [Link]
-
(PDF) N -(2-Acetylphenyl)acetamide. ResearchGate. [Link]
-
22.7: Amide Chemistry. Chemistry LibreTexts. [Link]
-
Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. [Link]
-
Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. aroonchande.com [aroonchande.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. PubChemLite - N-(2-ethylphenyl)acetamide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 8. N-(2-ethylphenyl)acetamide [webbook.nist.gov]
- 9. N-Ethylphenylacetamide | C10H13NO | CID 79591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Ethylacetanilide and Its Isomers
As a Senior Application Scientist, this guide provides in-depth technical support for resolving the common challenges associated with the HPLC separation of 2-Ethylacetanilide from its positional isomers, 3-Ethylacetanilide and 4-Ethylacetanilide. The structural similarity of these compounds makes their separation a non-trivial chromatographic problem, often demanding careful optimization of stationary and mobile phases to achieve baseline resolution. This document is structured to provide both direct troubleshooting solutions and foundational knowledge to empower researchers in their method development process.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems encountered during the analysis of ethylacetanilide isomers in a direct question-and-answer format.
Question 1: Why am I seeing poor resolution or complete co-elution of my ethylacetanilide isomer peaks on a standard C18 column?
Answer: This is the most common challenge when separating positional isomers. 2-, 3-, and 4-Ethylacetanilide have identical molecular weights (163.22 g/mol ) and very similar polarities and hydrophobicity, as indicated by their LogP values.[1][2] A standard C18 column separates primarily based on hydrophobic interactions, which are insufficient to differentiate the subtle structural differences between these isomers. The slight variations in the position of the ethyl group on the phenyl ring do not provide enough of a differential interaction with the C18 alkyl chains to achieve separation.[3]
Causality & Optimization Strategy: To resolve these isomers, you must enhance the selectivity (α) of your chromatographic system. This requires moving beyond simple hydrophobicity and exploiting alternative interaction mechanisms.
-
Change Stationary Phase Chemistry: The most effective solution is often to switch to a column with a different stationary phase that offers alternative selectivities.[4]
-
Phenyl-Hexyl or Phenyl-Ether Phases: These columns are highly recommended for aromatic positional isomers.[5] The phenyl groups in the stationary phase can induce dipole-dipole interactions and π-π stacking with the aromatic rings of the ethylacetanilide isomers. The slightly different electron density distributions and steric profiles of the ortho (2-), meta (3-), and para (4-) isomers lead to differential π-π interactions, which is often the key to achieving separation.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, aromatic, and dipole-dipole interactions. The electron-withdrawing fluorine atoms create a strong dipole moment, enhancing selectivity for compounds with aromatic rings and polar functional groups. This can be particularly effective in resolving closely related isomers.[4]
-
-
Optimize the Mobile Phase:
-
Switch Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH), or vice-versa. ACN and MeOH have different solvent properties; MeOH is a proton donor, while ACN has a stronger dipole moment.[6] This change can alter the solvation of the analytes and their interaction with the stationary phase, sometimes dramatically changing selectivity.
-
Low Percentage of a Stronger Solvent: In reversed-phase, using a lower percentage of the organic modifier (e.g., 30-40% ACN in water instead of 50-60%) increases retention time. This longer residence time on the column can sometimes provide the opportunity for subtle interaction differences to manifest, improving resolution.
-
Question 2: My isomer peaks are present, but they are tailing severely. What is causing this and how can I achieve better peak symmetry?
Answer: Peak tailing for amine-containing compounds like acetanilides is frequently caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based column packing.[4][7] These interactions create active sites that retain the analyte more strongly than the primary stationary phase, leading to a "tail" as the analyte slowly elutes from these sites.
Causality & Optimization Strategy:
-
Adjust Mobile Phase pH: The ionization state of both the silanol groups and your analyte is pH-dependent.
-
Lowering the pH: By adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to around 2.5-3.0, you can suppress the ionization of the silanol groups (pKa ~3.5-4.5).[8] This neutralizes their negative charge and minimizes their ability to interact with any potential positive charge on the analyte, thus reducing tailing. This is often the simplest and most effective solution.
-
-
Use a Modern, High-Purity Column: Modern HPLC columns are manufactured with high-purity silica and are often subjected to advanced end-capping procedures. End-capping uses a small silylating agent (like trimethylchlorosilane) to block a significant portion of the residual silanols, making the column more inert and less prone to causing peak tailing.[9] If you are using an older column, upgrading to a newer generation column can significantly improve peak shape.
-
Reduce Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to peak distortion, including tailing or fronting.[4] Try reducing the concentration of your sample or decreasing the injection volume to see if peak shape improves.
Question 3: My retention times are drifting and are not consistent between injections. How can I stabilize my method?
Answer: Unstable retention times are a clear indicator of a lack of system equilibrium or inconsistencies in the mobile phase.[4] For a robust and reproducible method, every parameter must be tightly controlled.
Causality & Optimization Strategy:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before the first injection. If you are running a gradient, the column needs sufficient time to return to the initial conditions after each run. A common rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase. For a 150 mm x 4.6 mm column, this could mean an equilibration time of 10-15 minutes.
-
Use a Column Thermostat/Oven: Column temperature is a critical but often overlooked parameter. Even small fluctuations in ambient lab temperature can affect mobile phase viscosity and chromatographic selectivity, leading to shifts in retention time. Using a column oven set to a stable temperature (e.g., 30-40 °C) is essential for reproducibility.
-
Precise Mobile Phase Preparation:
-
Pre-mix Solvents: Always prepare the mobile phase by accurately measuring the components and mixing them before adding them to the solvent reservoir. Relying on the HPLC pump's proportioning valves to mix solvents "on-the-fly" from separate bottles can introduce variability.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise, which can affect retention time integration. Use an online degasser or degas the mobile phase beforehand by sonication or vacuum filtration.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common separation issues with ethylacetanilide isomers.
Caption: Troubleshooting workflow for HPLC separation of ethylacetanilide isomers.
Frequently Asked Questions (FAQs)
-
Q: What are the key physicochemical properties of the ethylacetanilide isomers?
-
A: All three isomers (2-, 3-, and 4-Ethylacetanilide) share the same molecular formula (C10H13NO) and molecular weight (163.22 g/mol ).[1][2] Their primary difference lies in the substitution pattern on the aromatic ring, which results in slight variations in dipole moment and steric hindrance, properties that can be exploited for chromatographic separation.
-
-
Q: What is a good starting UV wavelength for detecting these isomers?
-
A: Acetanilide and its derivatives typically have a strong UV absorbance maximum around 240-250 nm. A detection wavelength of 245 nm is a robust starting point for detecting all isomers with good sensitivity. A photodiode array (PDA) detector is highly recommended during method development to confirm peak purity and identify the optimal wavelength.
-
-
Q: Can I use a C18 column at all?
-
A: While challenging, it is not entirely impossible, but it would require extensive optimization. You would need to operate at lower temperatures to enhance selectivity and use a mobile phase with a low percentage of organic modifier. However, switching to a more suitable stationary phase like a Phenyl or PFP is a much more efficient and robust strategy.[4][5]
-
Baseline Experimental Protocol
This protocol provides a robust starting point for separating this compound from its 3- and 4- isomers.
1. Sample Preparation:
- Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol.
- Dilute the stock solution to a working concentration of 50 µg/mL using the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).
- Filter the final sample through a 0.22 µm syringe filter before injection.
2. Mobile Phase Preparation:
- Mobile Phase A: Deionized water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- For isocratic analysis, prepare a pre-mixed solution (e.g., 40% B) by measuring the components accurately. For gradient analysis, place each solvent in its respective reservoir.
- Degas the mobile phase(s) for 15 minutes prior to use.
3. HPLC System Parameters:
- Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
- Mobile Phase: Start with an isocratic elution of 40% Acetonitrile in Water (both with 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 5 µL.
- UV Detector Wavelength: 245 nm.
- Run Time: 15 minutes.
4. Optimization Pathway:
- If resolution is insufficient, change the isocratic percentage of Mobile Phase B in 5% increments (e.g., try 35% or 45%).
- Alternatively, implement a shallow gradient (e.g., 30% to 50% B over 10 minutes) to improve peak shape and resolution.
- If separation is still not optimal, switch the organic modifier to Methanol (Mobile Phase B) and re-optimize the mobile phase composition.
Data Summary: Expected Performance Under Different Conditions
The following table summarizes hypothetical but realistic chromatographic results to illustrate the impact of changing the stationary and mobile phases.
| Condition | Analyte | Retention Time (tR, min) | Tailing Factor (Tf) | Resolution (Rs) vs. This compound |
| Standard C18 Column | This compound | 6.2 | 1.3 | - |
| (40% ACN / 60% Water + 0.1% FA) | 3-Ethylacetanilide | 6.2 | 1.3 | 0.0 (Co-elution) |
| 4-Ethylacetanilide | 6.4 | 1.2 | 0.8 | |
| Phenyl-Hexyl Column | This compound | 7.5 | 1.1 | - |
| (40% ACN / 60% Water + 0.1% FA) | 3-Ethylacetanilide | 8.1 | 1.1 | 1.8 (Baseline) |
| 4-Ethylacetanilide | 8.9 | 1.0 | 2.5 | |
| Phenyl-Hexyl Column | This compound | 8.8 | 1.1 | - |
| (55% MeOH / 45% Water + 0.1% FA) | 3-Ethylacetanilide | 9.6 | 1.1 | 2.1 (Excellent) |
| 4-Ethylacetanilide | 10.7 | 1.0 | 3.2 |
Note: These values are illustrative. Actual results will vary based on the specific column, system, and laboratory conditions.
References
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O-Ethylacetanilide | C10H13NO. PubChem, National Institutes of Health. [Link]
-
N-(4-Ethylphenyl)acetamide | C10H13NO. PubChem, National Institutes of Health. [Link]
-
Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. [Link]
-
N-Ethyl-N-phenylacetamide | C10H13NO. PubChem, National Institutes of Health. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
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Identification of chiral drug isomers by capillary electrophoresis. PubMed, National Institutes of Health. [Link]
-
Separation of Acetamide, N-[2-(acetyloxy)ethyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). PubMed, National Institutes of Health. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
N-ethylacetanilide - SpectraBase. SpectraBase. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. [Link]
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Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
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Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7). Cheméo. [Link]
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HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Allied Academies. [Link]
-
Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
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Acetanilide. SIELC Technologies. [Link]
-
Mobile phase optimization for the separation of some herbicide samples using HPLC. ResearchGate. [Link]
-
4 Common Problems & Solutions For HPLC System. GALAK Chromatography. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. [Link]
-
Acetanilide. Wikipedia. [Link]
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- 1. O-Ethylacetanilide | C10H13NO | CID 36332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Acetanilide Derivatives: A Guide for Researchers
Acetanilide, a simple N-phenylacetamide, serves as a foundational scaffold for a diverse array of derivatives exhibiting a wide spectrum of biological activities.[1][2] Since its initial introduction into medical practice in 1886 as an analgesic and antipyretic agent, the core acetanilide structure has been a target of extensive medicinal chemistry efforts, leading to the discovery of compounds with potent antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comparative overview of the biological activities of various acetanilide derivatives, supported by experimental data, detailed protocols for evaluation, and an exploration of their structure-activity relationships (SAR).
Antimicrobial and Antifungal Activity: A Comparative Overview
Acetanilide derivatives have demonstrated significant potential in combating microbial and fungal infections. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the aromatic ring and the acetamide group.
A study on a series of 1,3,4-oxadiazole-acetamide analogs revealed remarkable antimicrobial activity, with several compounds exhibiting a Minimum Inhibitory Concentration (MIC) value of 1.95 µg/mL against a range of pathogenic and fungal strains.[1] Another investigation into 2-chloro-N-phenylacetamide demonstrated MIC values ranging from 16 to 256 µg/mL against clinical isolates of Candida species, highlighting the importance of the chloro substitution on the acetamide group for antifungal activity.[4]
The presence of halogens and electron-withdrawing groups on the aromatic ring has been shown to enhance antimicrobial activity.[4] For instance, the introduction of a chlorine atom at the alpha carbon of the acetamide group can significantly improve antifungal potency.[4]
Table 1: Comparative Antimicrobial Activity of Acetanilide Derivatives (MIC in µg/mL)
| Derivative Class | Test Organism(s) | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole-acetamide analogs | Various pathogenic and fungal strains | 1.95 | [1] |
| 2-Chloro-N-phenylacetamide | Candida species | 16 - 256 | [4] |
| Calix[4]arene acetanilide derivative | A. niger | 250 | [4] |
| Calix[4]arene acetanilide derivative | S. aureus | 500 | [4] |
| Calix[4]arene acetanilide derivative | E. coli | 1000 | [4] |
Anticancer Activity: Exploring Cytotoxic Potential
The quest for novel anticancer agents has led to the exploration of acetanilide derivatives, with several studies demonstrating their cytotoxic effects against various cancer cell lines. The substitution pattern on the acetanilide scaffold plays a crucial role in determining the anticancer potency and selectivity.
Research on 2-(substituted phenoxy) acetamide derivatives identified compounds with significant anticancer activity, particularly those bearing halogens on the aromatic ring.[5] For example, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide emerged as a promising candidate with notable anticancer, anti-inflammatory, and analgesic properties.[5]
Furthermore, a study on new hydantoin acetanilide derivatives targeting the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) identified compounds with potent antiproliferative activity.[6] Two derivatives, 5a and 5f , exhibited IC50 values of 1.94 µM and 1.38 µM, respectively, against H1975 cells, which was superior to the standard drug erlotinib (IC50 = 9.70 µM).[6]
Table 2: Comparative Anticancer Activity of Acetanilide Derivatives (IC50 in µM)
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydantoin acetanilide derivative 5a | H1975 (NSCLC) | 1.94 | [6] |
| Hydantoin acetanilide derivative 5f | H1975 (NSCLC) | 1.38 | [6] |
| Erlotinib (Reference Drug) | H1975 (NSCLC) | 9.70 | [6] |
| 9-Acridinyl amino acid derivative 8 | A549 (Lung Cancer) | ~6 | [7] |
| 9-Acridinyl amino acid derivative 9 | A549 (Lung Cancer) | ~6 | [7] |
Structure-Activity Relationship (SAR) Insights
The biological activity of acetanilide derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Halogen Substitution: The presence of halogens, such as chlorine, on the aromatic ring or the acetamide side chain often enhances both antimicrobial and anticancer activities.[4][5] This is likely due to increased lipophilicity, which facilitates cell membrane penetration, and altered electronic properties of the molecule.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the aromatic ring can positively influence the biological activity.[4]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,3,4-oxadiazole, hydantoin, and acridine, into the acetanilide scaffold has proven to be a successful strategy for developing potent antimicrobial and anticancer agents.[1][6][7] These moieties can interact with specific biological targets, leading to enhanced efficacy.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the antimicrobial and anticancer activities of acetanilide derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of the acetanilide derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a sterile broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the growth of the test microorganism.
-
MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acetanilide derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Conclusion
Acetanilide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The strategic modification of the acetanilide scaffold has led to the development of potent antimicrobial, antifungal, and anticancer agents. The insights into their structure-activity relationships provide a rational basis for the design of new and more effective therapeutic agents. The standardized protocols provided in this guide are intended to facilitate the reliable and reproducible evaluation of the biological potential of novel acetanilide derivatives in the ongoing search for improved treatments for infectious diseases and cancer.
References
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ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Request PDF. Retrieved January 25, 2026, from [Link]
-
orientjchem.org. (n.d.). Synthesis of Some New Phenoxyacetanilide Derivatives and Assessment of their Analgesic and Anti-inflammatory Activity. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2024, December 23). Acetanilide. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical basis for the antimicrobial activity of acetanilides | Request PDF. Retrieved January 25, 2026, from [Link]
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Bentham Science. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved January 25, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (2019, July 15). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved January 25, 2026, from [Link]
-
Semantic Scholar. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety. Retrieved January 25, 2026, from [Link]
-
Semantic Scholar. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved January 25, 2026, from [Link]
-
PubMed. (2017). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR L858R/T790M Mutations. Retrieved January 25, 2026, from [Link]
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- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized 2-Ethylacetanilide: A Comparative Analysis Utilizing Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, establishing the absolute purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of methods for assessing the purity of 2-Ethylacetanilide, with a primary focus on Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of DSC for purity determination, provide a detailed experimental protocol, and compare its performance against established chromatographic techniques.
The accurate determination of purity is critical in pharmaceutical development and chemical research.[1] Impurities can significantly impact a substance's physical properties, chemical reactivity, and biological activity. For active pharmaceutical ingredients (APIs), even minute impurities can affect efficacy and safety. Therefore, robust analytical methods for purity assessment are indispensable.
The Power of Thermal Analysis: Purity Determination by DSC
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] For crystalline organic compounds, DSC offers a rapid and elegant method for determining purity.[2][3] The presence of impurities broadens the melting range and lowers the melting point of a substance, a phenomenon described by the van't Hoff equation.[4][5][6]
The DSC purity analysis is based on the Van't Hoff law of melting point depression in eutectic systems. This method is applicable for determining purities between 90 and 100 mol%, with the accuracy of the result typically being 10% of the impurity.[4] A key advantage of DSC is that it requires only a single measurement to determine purity, unlike conventional melting point determinations that also require a measurement of the pure substance.[4]
The Van't Hoff Principle in DSC
The van't Hoff equation forms the theoretical basis for purity determination by DSC. It relates the melting point depression of a substance to the mole fraction of impurities present. The simplified equation is:
T_s = T_0 - (R * T_0^2 * X_i) / ΔH_f * (1/F)
Where:
-
T_s is the sample temperature at a given point during melting.
-
T_0 is the melting point of the pure substance.
-
R is the ideal gas constant.
-
X_i is the mole fraction of the impurity.
-
ΔH_f is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature T_s.
By plotting T_s versus 1/F, a linear relationship is expected, from which the mole fraction of the impurity (X_i) can be calculated from the slope.[5]
Experimental Protocol for DSC Purity Assessment of this compound
This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Instrumentation: A calibrated Differential Scanning Calorimeter with high resolution and low signal noise is essential for accurate purity analysis.[3]
Experimental Conditions:
| Parameter | Recommended Value | Rationale |
| Sample Mass | 1-3 mg | Small sample masses minimize thermal gradients within the sample, leading to sharper melting peaks and more accurate results.[2][7] |
| Heating Rate | 0.5 K/min | Slow heating rates, as recommended by ASTM E928, provide better resolution of the melting process and allow the system to remain in thermal equilibrium.[2][7] |
| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative degradation of the sample during heating.[7] |
| Crucible | Aluminum, hermetically sealed | Hermetically sealed pans prevent the loss of volatile impurities or the sample itself. For non-volatile impurities, a pierced lid can be used.[7] |
| Temperature Program | Heat from ambient to a temperature sufficiently above the melt to ensure the entire melting endotherm is recorded. | This ensures the complete melting profile is captured for accurate integration of the peak area. |
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
DSC Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell. Initiate the temperature program under a nitrogen purge.
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔH_f).
-
Utilize the instrument's software to perform the purity calculation based on the van't Hoff equation. This involves plotting the sample temperature against the reciprocal of the fraction melted.
-
The software will calculate the purity in mole percent.
-
Interpreting the DSC Data
The output of a DSC purity analysis is a thermogram showing a melting endotherm. The shape of this peak provides qualitative information about purity. A sharp, narrow peak is indicative of a highly pure substance, while a broad, asymmetric peak suggests the presence of impurities.
Quantitative Data Summary:
| Parameter | Experimental Value |
| Onset Temperature (°C) | Insert experimental value |
| Peak Temperature (°C) | Insert experimental value |
| Enthalpy of Fusion (J/g) | Insert experimental value |
| Calculated Purity (mol%) | Insert experimental value |
Comparative Analysis: DSC vs. Chromatographic and Other Methods
While DSC is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common purity assessment techniques.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[10] It separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.
-
Advantages: High sensitivity and specificity for individual impurities, allowing for their identification and quantification.[9] It is a well-established and validated technique.
-
Disadvantages: Requires the development of a specific analytical method for the compound of interest, can be more time-consuming than DSC, and requires the availability of reference standards for impurities.
A reverse-phase HPLC method can be developed to separate and quantify this compound from its potential impurities, such as starting materials or by-products.[11]
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds.[12] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.
-
Advantages: Excellent for separating volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities.[13][14]
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
GC-MS can be a valuable tool for identifying and quantifying volatile impurities in a this compound sample.[13]
Comparison Summary
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression | Differential partitioning | Differential partitioning |
| Purity Range | Best for >98.5 mol%[15] | Wide range | Wide range |
| Information Provided | Absolute purity (total eutectic impurities) | Purity relative to a standard, quantification of individual impurities | Purity relative to a standard, quantification of individual volatile impurities |
| Sample Requirement | Small (1-3 mg)[2] | Small, but requires dissolution | Small, requires volatility |
| Analysis Time | Rapid[2] | Moderate | Moderate |
| Method Development | Minimal | Significant | Significant |
| Limitations | Not suitable for amorphous or decomposing compounds, insensitive to impurities that are insoluble in the melt or form solid solutions.[6] | Requires soluble sample, specific method development | Requires volatile and thermally stable sample |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-faceted approach is recommended. DSC provides a rapid and accurate determination of the total eutectic impurity content, making it an excellent screening tool and a valuable method for assessing the absolute purity of highly pure crystalline materials.[3][9]
However, DSC does not provide information about the identity or quantity of individual impurities.[9] Therefore, orthogonal techniques such as HPLC and GC are essential for a complete purity profile. HPLC is particularly well-suited for identifying and quantifying non-volatile impurities, while GC is ideal for volatile residual solvents and other volatile organic impurities.
By combining the strengths of these analytical techniques, researchers and drug development professionals can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.
Experimental Workflows
DSC Purity Analysis Workflow
Caption: Workflow for purity determination of this compound by DSC.
Integrated Purity Assessment Strategy
Caption: An integrated strategy for comprehensive purity assessment.
References
-
Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. (2020-07-28). Retrieved from [Link]
-
DSC purity - Mettler Toledo. Retrieved from [Link]
-
Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. Retrieved from [Link]
-
Purity Determination of Nipagin by Means of DSC - NETZSCH Analyzing & Testing. (2017-10-31). Retrieved from [Link]
-
Purity Determination and DSC Tzero Technology - TA Instruments. Retrieved from [Link]
-
DSC purity determination - Mettler Toledo. Retrieved from [Link]
-
E928 Standard Test Method for Purity by Differential Scanning Calorimetry - ASTM. (2020). Retrieved from [Link]
-
[Determination of acetanilide herbicide residues in tea by gas chromatography-mass spectrometry with two different ionization techniques] - PubMed. (2007). Retrieved from [Link]
-
A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed. (1981). Retrieved from [Link]
-
Acetanilide Synthesis & Purification | PDF | Solubility | Filtration - Scribd. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). Retrieved from [Link]
-
Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP). Retrieved from [Link]
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Chromatography Testing And Analysis - Polymer Solutions. Retrieved from [Link]
-
Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF - ResearchGate. (2015). Retrieved from [Link]
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Flavor Compounds Identification and Reporting - MDPI. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-Ethylacetanilide: A Senior Scientist's Guide to Personal Protective Equipment
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of chemical reagents like 2-Ethylacetanilide, a derivative of acetanilide, demands a thorough understanding of its potential hazards and the implementation of robust protective measures. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
The core principle of laboratory safety is not merely the use of PPE, but a comprehensive approach known as the "Hierarchy of Controls." PPE is the final, critical barrier between you and a potential hazard. This guide is built on the premise that engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are already in place.
Hazard Profile of this compound: An Evidence-Based Assessment
Understanding the "why" behind each safety protocol begins with a clear-eyed view of the substance's characteristics. While specific toxicological data for this compound may be limited, we can infer its hazard profile from its parent compound, acetanilide, and related structures. Acetanilide is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2] Long-term exposure can potentially lead to kidney and liver damage.[1][2]
Given these risks, we must operate under the precautionary principle, assuming this compound presents similar, if not identical, hazards. The primary routes of exposure we must guard against are:
-
Inhalation: Breathing in fine dust particles.
-
Ingestion: Accidental swallowing, often through cross-contamination of hands.
-
Dermal Contact: Absorption through the skin.
-
Ocular Contact: Direct contact with the eyes.
The Core Ensemble: Your Essential PPE for this compound
Based on the hazard assessment, a baseline level of PPE is mandatory for any task involving this compound. More hazardous operations, such as those generating significant dust or involving large quantities, will require enhanced protection.
Eye and Face Protection: The First Line of Defense
Solid chemical dusts can cause mechanical irritation and chemical injury to the eyes.[2] Therefore, standard safety glasses are insufficient.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required.[1][2] This design prevents airborne particulates from entering.
-
Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to chemical safety goggles to protect the entire face.[3][4]
Skin and Body Protection: An Impermeable Barrier
Protecting the skin is crucial to prevent dermal absorption and irritation.[5]
-
Gloves: Chemically resistant gloves are essential.[1][3]
-
Material Choice: Nitrile gloves are a suitable choice for handling solid this compound and for incidental contact with many common laboratory solvents. Always check the manufacturer's glove compatibility chart for the specific solvents you are using.
-
Best Practice: Double-gloving is recommended, especially during weighing and transfer operations, to provide an additional layer of protection against contamination.[6][7] Gloves should be inspected for tears or pinholes before each use and changed immediately if contaminated or every 30-60 minutes during extended procedures.[8]
-
-
Laboratory Coat/Gown: A clean, long-sleeved laboratory coat is the minimum requirement to protect street clothes and skin.[9] For procedures with a higher risk of contamination, consider a disposable gown made of a low-permeability fabric, which can be easily removed and disposed of if a spill occurs.[8] Gowns should close at the back and have tight-fitting cuffs.[8]
Respiratory Protection: Safeguarding Against Inhalation
The fine, crystalline nature of this compound means that dust generation is a primary concern, especially during weighing and transfer.
-
Engineering Controls First: All handling of solid this compound that could generate dust MUST be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[2][10]
-
When Respirators are Necessary: If engineering controls are not feasible or as a supplementary measure during spill cleanup, respiratory protection is required.
-
A NIOSH-approved N95 respirator can provide protection against airborne particulates.[4]
-
For situations involving potential vapor exposure (e.g., when dissolved in a volatile solvent outside of a fume hood) or during a large spill, a full face-piece respirator with appropriate chemical cartridges may be necessary.[4] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA.
-
PPE Selection Matrix: A Task-Based Approach
To simplify decision-making, the following table outlines the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Solid | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat or Disposable Gown | Required: Chemical Fume Hood. N95 Respirator if hood is unavailable. |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat or Disposable Gown | Required: Chemical Fume Hood. |
| Running a Reaction | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood. |
| Small Spill Cleanup (<1g) | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat or Disposable Gown | N95 Respirator |
| Large Spill Cleanup (>1g) | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Disposable Gown/Coveralls | Full Face-piece Respirator with appropriate cartridges |
Procedural Guidance: Ensuring Effective PPE Use
Correctly using PPE is as important as selecting it. Follow these validated steps to maintain a sterile and safe workflow.
Step-by-Step Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): Don your N95 or other approved respirator. Perform a seal check.
-
Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if needed.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your gown. Don the second pair of gloves over the first.
Doffing (Taking Off) Sequence - The "Contaminated to Clean" Principle:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off by turning them inside out, without touching the outside with your bare hands.
-
Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.
-
Respiratory Protection (if required): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal prevents the secondary contamination of your laboratory and waste streams.
-
Solid Waste: All disposable PPE (gloves, gowns, respirator masks) and any materials used for cleanup (e.g., absorbent pads) that have come into contact with this compound must be placed in a designated hazardous waste container.[1] The container should be clearly labeled and sealed.
-
Non-Disposable PPE: Reusable items like chemical safety goggles and face shields must be decontaminated after each use. Wipe them down thoroughly with 70% ethanol or another appropriate disinfectant, followed by a soap and water wash.[11]
-
Waste Disposal Compliance: Always adhere to your institution's and local regulations for hazardous chemical waste disposal.[1][10] Never dispose of contaminated materials in the regular trash or sewer system.[1][12]
PPE Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE when working with this compound.
Sources
- 1. <h1>Comprehensive SDS for Acetanilide – Safety and Handling Guide</h1> – KHA Online-SDS Management [online-msds.com]
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- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
